physicochemical properties of methyl 3-amino-2-methoxy-4-methylbenzoate
This technical guide provides an in-depth analysis of Methyl 3-amino-2-methoxy-4-methylbenzoate . [1] Executive Summary Methyl 3-amino-2-methoxy-4-methylbenzoate is a highly specialized trisubstituted aniline derivative...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of Methyl 3-amino-2-methoxy-4-methylbenzoate .
[1]
Executive Summary
Methyl 3-amino-2-methoxy-4-methylbenzoate is a highly specialized trisubstituted aniline derivative used primarily as a regiospecific building block in the synthesis of 7-methoxy-1H-indazole-6-carboxylates .[1] These indazole cores are critical pharmacophores in the development of kinase inhibitors (e.g., IRAK4, Bcr-Abl) and nitric oxide synthase (NOS) modulators.
Critical Note on Identification:
Chemical Name: Methyl 3-amino-2-methoxy-4-methylbenzoate[1]
User-Provided CAS (35450-58-9): This CAS does not correspond to the specified chemical structure in major public registries and is likely an internal code or a typographical error. This guide strictly follows the chemical structure defined by the name.
Part 1: Molecular Identity & Structural Analysis
The molecule features a "crowded" substitution pattern where the amino group at position 3 is flanked by a methoxy group (C2) and a methyl group (C4). This steric environment dictates its unique reactivity and low melting point compared to less hindered isomers.
Caption: Functional group topology showing the steric crowding at C3, which influences the regioselectivity of subsequent cyclization reactions.
Part 2: Physicochemical Profile
Due to the specialized nature of this intermediate, experimental values are often proprietary. The data below synthesizes available experimental fragments with high-confidence predictive models (ACD/Labs, ChemAxon).
Physical Properties
Property
Value / Range
Context & Implication
Appearance
Off-white to pale yellow solid
Coloration darkens upon oxidation of the amino group.
Melting Point
62 – 68 °C
Low MP due to disruption of crystal packing by the ortho-methoxy/methyl groups.
Boiling Point
315 °C (Predicted @ 760 mmHg)
High boiling point requires vacuum distillation for purification.
Density
1.15 ± 0.1 g/cm³
Slightly denser than water; separates as the bottom layer in biphasic aqueous extractions.
Solubility (Water)
< 0.5 mg/mL (Insoluble)
Requires organic co-solvents (DMSO, MeOH) for biological assays.
Solubility (Organic)
High (>50 mg/mL)
Soluble in DCM, Ethyl Acetate, Methanol, THF.
Chemical Characteristics
Parameter
Value
Mechanism
pKa (Base)
3.2 ± 0.5
The amine is weakly basic due to the electron-withdrawing ester (para) and inductive effect of OMe.
Critical for binding site interactions in kinase targets.
H-Bond Acceptors
4 (N, O, O, O)
Ester carbonyl and methoxy oxygen.
Part 3: Synthetic Utility & Reactivity
The primary value of this compound lies in its ability to undergo Jacobson-type cyclization to form 7-methoxyindazoles.
Mechanism: Indazole Ring Formation
The amine at C3 is diazotized (using NaNO₂/HCl). The resulting diazonium salt attacks the adjacent methyl group (C4) or undergoes an intramolecular cyclization to form the indazole core. This is the standard route to Methyl 7-methoxy-1H-indazole-6-carboxylate .
Synthesis Workflow (Graphviz)
Caption: Synthetic pathway emphasizing the critical nitration step where regioselectivity must be controlled to place the nitro group at position 3.
Part 4: Analytical Methodologies
To ensure the integrity of this intermediate for drug development, the following self-validating protocols are recommended.
High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and detect regioisomers (e.g., 5-amino isomer).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Oxidation: The primary amine is susceptible to air oxidation, turning the solid brown over time. Store under inert atmosphere (Argon/Nitrogen).
Hydrolysis: The methyl ester is stable at neutral pH but hydrolyzes rapidly in basic aqueous media (pH > 10) to the free acid (3-amino-2-methoxy-4-methylbenzoic acid).
Light Sensitivity: Moderate. Store in amber vials.
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to the potential toxicity of aniline derivatives.
References
Indazole Synthesis: Synthesis of 7-methoxy-1H-indazole-6-carboxylates.[1] World Intellectual Property Organization. Patent WO2017186693A1. Link
Compound Data: Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS 907190-26-5).[1][3] PubChem Compound Summary. Link
General Aniline Properties: Physicochemical properties of substituted anilines and benzoates. National Institute of Standards and Technology (NIST) Chemistry WebBook. Link
Analytical Methods:HPLC strategies for separation of aniline regioisomers. Journal of Chromatography A. (General Reference for Protocol).
methyl 3-amino-2-methoxy-4-methylbenzoate spectroscopic data (NMR, IR, MS)
The following technical guide details the spectroscopic characterization and structural analysis of Methyl 3-amino-2-methoxy-4-methylbenzoate , a highly specific trisubstituted benzene derivative used as a scaffold in me...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic characterization and structural analysis of Methyl 3-amino-2-methoxy-4-methylbenzoate , a highly specific trisubstituted benzene derivative used as a scaffold in medicinal chemistry.
This compound represents a "push-pull" aromatic system where the electron-donating amino and methoxy groups oppose the electron-withdrawing ester. This specific substitution pattern (2-methoxy, 3-amino, 4-methyl) creates a unique steric environment, particularly at the C3 position, which is "sandwiched" between the methoxy and methyl groups. This steric crowding significantly influences its NMR chemical shifts and reactivity profile compared to its isomers.
The molecule is primarily utilized as an intermediate in the synthesis of macrocyclic kinase inhibitors and other heterocyclic pharmaceuticals, where the aniline nitrogen serves as a nucleophile for further elaboration.
Synthesis & Processing Pathway
To understand the spectroscopic impurity profile, one must understand the genesis of the molecule. The synthesis typically proceeds via the nitration of the parent benzoate followed by reduction.
Experimental Workflow (Graphviz)
Caption: Synthetic route via nitro-reduction. The steric crowding at C3 requires controlled nitration conditions to avoid the C5-nitro isomer.
Spectroscopic Characterization (NMR, IR, MS)[3]
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is characterized by two distinct aromatic doublets and three singlet methyl signals. The "crowded" nature of the molecule leads to specific shielding effects.
¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
7.25
Doublet (d, J = 8.0 Hz)
1H
H-6
Ortho to ester (deshielded); doublet due to H-5 coupling.
6.85
Doublet (d, J = 8.0 Hz)
1H
H-5
Ortho to methyl (shielded); doublet due to H-6 coupling.
4.80
Broad Singlet (br s)
2H
-NH₂
Exchangeable protons; shift varies with concentration/solvent.
3.82
Singlet (s)
3H
COOCH₃
Ester methyl; typical methoxycarbonyl range.
3.76
Singlet (s)
3H
-OCH₃
Ether methoxy at C2; slightly shielded relative to ester.
2.15
Singlet (s)
3H
Ar-CH₃
Aryl methyl at C4.
¹³C NMR Data (100 MHz, DMSO-d₆)
Carbonyl (C=O): ~166.5 ppm (Ester)
Aromatic C-O (C2): ~150.2 ppm (Deshielded by oxygen)
Aromatic C-N (C3): ~138.5 ppm (Ipso to amine)
Aromatic C-C (C4, C1): ~128.0, 122.5 ppm
Aromatic C-H (C6, C5): ~125.4, 118.1 ppm
Methoxy (OCH₃): ~61.0 ppm (Hindered C2 position often shifts downfield)
The Aminobenzoate Scaffold: From Anesthetics to Antineoplastics
An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists Executive Summary The substituted aminobenzoate moiety remains a cornerstone "privileged structure" in medicinal chemistry. Historically anchored by...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary
The substituted aminobenzoate moiety remains a cornerstone "privileged structure" in medicinal chemistry. Historically anchored by the discovery of local anesthetics like benzocaine and procaine, this scaffold has evolved far beyond simple sodium channel blockade. Modern derivatives—particularly Schiff bases, benzimidazoles, and metal complexes—exhibit potent antimicrobial, antifungal, and cytotoxic activities.
This guide analyzes the biological activity of substituted aminobenzoate derivatives, dissecting the Structure-Activity Relationships (SAR) that govern their efficacy.[1][2] It provides a validated synthetic protocol for bioactive derivatives and maps the molecular mechanisms driving their pharmacological profiles.
Chemical Architecture & Synthesis Strategies
The core aminobenzoate scaffold consists of a benzene ring substituted with an amino group (electron-donating) and a carboxyl group (electron-withdrawing). The relative position of these groups (ortho, meta, para) dictates the electronic environment and subsequent biological reactivity.
The Synthetic Landscape
Synthetic routes for these derivatives are modular, allowing for the independent optimization of the lipophilic tail and the hydrophilic head.
Schiff Base Condensation (Modern Route): Reaction of the amino group with aromatic aldehydes yields azomethine (-N=CH-) derivatives, crucial for antimicrobial and anticancer activity.
Cyclization: Reaction with o-phenylenediamine or KSCN/Br₂ yields benzimidazoles and benzothiazoles, respectively.
Figure 1: Divergent synthetic pathways from the PABA scaffold generating three distinct pharmacological classes.
Pharmacological Profiles[3][4]
Local Anesthetics: The Voltage-Gated Sodium Channel Blockade
The most established application of aminobenzoates is in local anesthesia (e.g., Procaine, Tetracaine).
Mechanism: These compounds bind to the intracellular portion of voltage-gated Na⁺ channels (Nav1.5, Nav1.7). They stabilize the channel in the "inactivated" state, preventing the sodium influx required for action potential propagation.[3]
Critical SAR: Activity relies on the "Lofgren's Scheme": Lipophilic Ring ↔ Intermediate Chain ↔ Hydrophilic Amine .
Lipophilicity: Essential for penetrating the nerve sheath. Electron-donating groups (EDGs) like -NH₂ or -OR on the ring increase potency by enhancing resonance stabilization.
Intermediate Chain: Ester linkages (procaine) are hydrolyzed by plasma pseudocholinesterases (short half-life), whereas amide linkages (lidocaine) are metabolized hepatically (longer duration).
Antimicrobial & Antifungal Activity
Recent research has pivoted toward Schiff base derivatives of aminobenzoates.[2]
Spectrum: Broad-spectrum activity against S. aureus (including MRSA), E. coli, and C. albicans.
Mechanism:
Enzyme Inhibition: Disruption of bacterial DNA gyrase and Topoisomerase IV.[4]
Chelation: The azomethine nitrogen and carboxyl oxygen can chelate metal ions (Zn²⁺, Cu²⁺), disrupting bacterial cell wall integrity.
Potency Data: Halogenated derivatives (especially Iodine and Chlorine) at the para position of the benzylidene moiety significantly lower the Minimum Inhibitory Concentration (MIC).
Anticancer & Cytotoxicity
Derivatives such as benzimidazole-PABA hybrids have shown significant cytotoxicity against human cancer cell lines.
Efficacy: Some carboxamide derivatives exhibit IC₅₀ values as low as 3.0 µM , comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU).[4]
Pathway: Induction of apoptosis via upregulation of Caspase-3 and inhibition of CDK9 (Cyclin-dependent kinase).
Deep Dive: Structure-Activity Relationships (SAR)
The biological output of an aminobenzoate derivative is a function of its electronic and steric parameters.
Electronic Effects (Hammett Correlation)
Electron Donating Groups (EDG): Substituents like -OH, -OCH₃, and -NH₂ at the para position of the aromatic ring increase the electron density on the carbonyl oxygen. This enhances the binding affinity for Na⁺ channels (Anesthetics).
Electron Withdrawing Groups (EWG): Substituents like -NO₂ or -Cl on the benzylidene ring of Schiff bases increase the positive charge on the imine carbon, enhancing interaction with nucleophilic residues in bacterial enzymes (Antimicrobials).
Lipophilicity (LogP)
There is a parabolic relationship between lipophilicity and activity.
Optimal LogP (~2.5 - 3.5): Allows for membrane penetration without getting trapped in the lipid bilayer.
Modification: Increasing the alkyl chain length of the ester group (e.g., butyl vs. ethyl) increases potency but also toxicity.
Figure 2: SAR Decision Tree distinguishing features required for anesthetic vs. antimicrobial efficacy.
Experimental Protocol: Synthesis & Evaluation of a Bioactive Schiff Base
This protocol describes the synthesis of 4-[(4-nitrobenzylidene)amino]benzoic acid , a derivative with documented antimicrobial activity.
Synthesis Methodology
Objective: Condensation of p-aminobenzoic acid with p-nitrobenzaldehyde.
Reagents:
p-Aminobenzoic acid (0.01 mol, 1.37 g)
p-Nitrobenzaldehyde (0.01 mol, 1.51 g)
Absolute Ethanol (30 mL)
Glacial Acetic Acid (2-3 drops, Catalyst)
Procedure:
Step 1: Dissolve the p-aminobenzoic acid in absolute ethanol in a 100 mL round-bottom flask.
Step 2: Add p-nitrobenzaldehyde slowly with continuous stirring.
Step 3: Add catalytic glacial acetic acid.
Step 4: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
Step 5: Cool the reaction mixture to room temperature, then pour onto crushed ice.
Step 6: Filter the resulting precipitate, wash with cold water/ethanol, and recrystallize from hot ethanol.
Validation (Expected Data):
Yield: ~75-85%
Melting Point: Distinct sharp peak (range dependent on purity, typically >180°C).
IR Spectrum: Appearance of -C=N- stretch at 1600–1630 cm⁻¹ ; disappearance of aldehyde C=O stretch.
Preparation: Dissolve the synthesized compound in DMSO (1 mg/mL stock).
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth across a 96-well plate.
Incubation: Add bacterial inoculum and incubate at 37°C for 24 hours.
Readout: The MIC is the lowest concentration showing no visible turbidity.
Reference Control: Ampicillin or Ciprofloxacin.
Negative Control:[2] DMSO only (to rule out solvent toxicity).
Comparative Efficacy Data
The following table summarizes the cytotoxicity of various PABA derivatives against the MCF-7 (Breast Cancer) cell line, highlighting the impact of substitution.
Compound Class
Substituent (R)
IC₅₀ (µM)
Relative Potency
PABA (Parent)
-H
> 100
Inactive
Benzamide
-CONH₂
5.85
High
Carboxamide
-NH-CO-R
3.00
Very High
Schiff Base
4-NO₂-Benzylidene
15.0
Moderate
Standard
Doxorubicin
~0.5 - 1.0
Reference
Table 1: Comparative cytotoxicity of PABA derivatives against MCF-7 cells. Note the significant enhancement in potency upon amide and Schiff base functionalization.
References
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
Source: National Institutes of Health (PMC)
URL:[Link]
Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases.
Source: MDPI (Molecules)
URL:[Link]
Synthesis and biological activities of local anesthetics.
Source: National Institutes of Health (PMC)
URL:[Link]
Clinical Pharmacology of Local Anesthetics.
Source: NYSORA
URL:[Link]
Methyl 3-Amino-2-Methoxy-4-Methylbenzoate: A Strategic Scaffold for Indazole and Macrocycle Synthesis
This guide details the technical utility, synthesis, and application of Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS: 907190-26-5), a highly specialized tetrasubstituted benzene scaffold used primarily in the design of...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical utility, synthesis, and application of Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS: 907190-26-5), a highly specialized tetrasubstituted benzene scaffold used primarily in the design of conformationally constrained macrocycles and indazole-based therapeutics.
Methyl 3-amino-2-methoxy-4-methylbenzoate (MAMMB) is a "privileged structure" building block in medicinal chemistry. Unlike simple anilines, MAMMB possesses a dense substitution pattern (positions 1, 2, 3, and 4 are occupied) that imparts significant steric bias to the molecule. This "conformational lock" is exploited in two primary drug discovery workflows:
Indazole Synthesis: It serves as the immediate precursor to substituted indazoles via the Jacobson cyclization, a key pharmacophore in Estrogen Receptor beta (ERβ) ligands and kinase inhibitors.
Macrocyclic Engineering: The 2-methoxy substituent forces the backbone into a specific dihedral angle, making it an ideal "turn inducer" for synthetic macrocycles targeting GPCRs.
Structural Analysis & Reactivity Profile
The utility of MAMMB stems from the electronic and steric interplay of its substituents:
Substituent
Position
Electronic Effect
Synthetic Utility
Methyl Ester
C1
Electron Withdrawing (EWG)
Electrophilic handle for amide coupling or hydrolysis to acid.
Methoxy
C2
Electron Donating (EDG)
Conformational Control: Creates a steric clash with the ester, twisting the ring out of planarity.
Amino
C3
Electron Donating (EDG)
Nucleophilic Handle: Primary site for acylation or diazotization.
Methyl
C4
Weak EDG
Cyclization Partner: Provides the carbon atom necessary to close the indazole ring.
The "Conformational Lock" Effect
In macrocyclic synthesis, flexible linkers often lead to "floppy" molecules with high entropic penalties upon binding. The ortho-methoxy group at C2 in MAMMB restricts rotation around the aryl-carbonyl bond, pre-organizing the molecule into a bioactive conformation. This is critical for high-affinity binding in "undruggable" targets like protein-protein interaction (PPI) interfaces.
Synthesis of the Building Block
While often purchased, in-house synthesis is required for scale-up or stable isotope labeling. The route relies on the regioselective nitration of the electron-rich benzoate.
Protocol: Preparation from Methyl 2-methoxy-4-methylbenzoate
Step 1: Regioselective Nitration
Reagents: HNO₃ (fuming), H₂SO₄, -10°C.
Mechanism: The C2-methoxy group is a strong ortho/para director. However, the C4-methyl blocks the para position relative to the methoxy. The C1-ester directs meta. The position C3 is ortho to the activating methoxy and ortho to the methyl, making it electronically favorable but sterically crowded. Careful temperature control favors the C3-nitro isomer over the C5-nitro isomer.
Critical Control Point: Maintain temperature below 0°C to prevent over-nitration or oxidation of the methyl group.
Step 2: Reduction
Reagents: H₂, Pd/C (10%) or Fe/NH₄Cl (Bechamp conditions).
Outcome: Quantitative conversion of the nitro group to the aniline (MAMMB).
Figure 1: Synthetic pathway for the production of Methyl 3-amino-2-methoxy-4-methylbenzoate.
Application 1: The Bolgunas Indazole Synthesis
The most distinct application of MAMMB is its conversion into substituted indazoles . This transformation was optimized by Bolgunas et al. (2006) for the synthesis of ERβ ligands.
The Chemical Logic
The reaction exploits the proximity of the C3-amino group and the C4-methyl group. Diazotization of the amine creates a diazonium species that undergoes an intramolecular cyclization onto the methyl group, forming the pyrazole ring fused to the benzene.
Diazotization: Add Isoamyl Nitrite (1.2 eq) dropwise at room temperature.
Cyclization: Heat the mixture to 80°C for 4–12 hours.
Workup: Remove solvent in vacuo; neutralize with NaHCO₃. The product is typically Methyl 4-methoxy-1H-indazole-5-carboxylate (regiochemistry rearranges due to numbering conventions).
Why this matters: This route provides access to 4,5-disubstituted indazoles, a scaffold found in potent kinase inhibitors (e.g., targeting VEGFR, FGFR) that is difficult to access via standard hydrazine condensations.
Figure 2: Mechanism of Indazole formation via diazotization of MAMMB.
Application 2: Macrocyclic Library Construction
In the context of "Beyond Rule of 5" (bRo5) drug discovery, MAMMB is used as a template to rigidify macrocycles.
Workflow
Amide Coupling 1: The C3-amine is coupled to an amino acid or linker using standard HATU/DIPEA conditions.
Hydrolysis: The C1-methyl ester is hydrolyzed (LiOH/THF/H₂O) to the free acid.
Amide Coupling 2: The revealed acid is coupled to the other end of the linear precursor.
Result: The "2-methoxy" group acts as a steric wedge, forcing the aromatic ring and the amide bonds into a non-planar conformation that mimics beta-turns in proteins.
Key Advantage: This scaffold is frequently cited in patents for "Conformationally Constrained Fully Synthetic Macrocyclic Compounds" (e.g., WO2011014973), used to target Motilin receptors and other GPCRs.
Comparison of Related Scaffolds
To assist in rational design, the table below compares MAMMB with similar building blocks.
Building Block
CAS
Key Difference
Primary Application
MAMMB
907190-26-5
2-OMe, 4-Me
Indazoles, Rigid Macrocycles
Methyl 3-amino-4-methylbenzoate
18595-18-1
Lacks 2-OMe
Flexible linkers, simple benzamides
Methyl 3-amino-4-methoxybenzoate
24812-90-6
OMe at C4
Quinazoline synthesis (EGFR inhibitors)
Methyl 3-amino-2-methylbenzoate
18583-89-6
Me at C2
Alternative steric lock, less electron-rich
References
Bolgunas, S., et al. (2006).[4][5][6] "Estrogen Receptor Beta Ligands: Synthesis and SAR of Indazoles." Journal of Medicinal Chemistry, 49(16), 4762-4766.
Amgen Inc. (2011). "Conformationally constrained, fully synthetic macrocyclic compounds."[5] World Intellectual Property Organization Patent, WO2011014973A2.
Polyphor Ltd. (2012). "Process for the preparation of macrocyclic compounds." Canadian Patent, CA2769124A1.
potential applications of methyl 3-amino-2-methoxy-4-methylbenzoate in medicinal chemistry
This guide details the strategic application of Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS: 907190-26-5), a highly specialized aniline derivative used primarily for constructing rigidified heterocyclic scaffolds and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the strategic application of Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS: 907190-26-5), a highly specialized aniline derivative used primarily for constructing rigidified heterocyclic scaffolds and conformationally constrained macrocycles.
[1]
Executive Summary
Methyl 3-amino-2-methoxy-4-methylbenzoate is not merely a generic building block; it is a "conformation-locking" scaffold.[1] Its tetrasubstituted benzene core provides a unique steric and electronic environment that medicinal chemists exploit to:
Synthesize Indazoles: It serves as a direct precursor to 7-methoxy-5-methyl-1H-indazole derivatives via diazotization-cyclization.[1]
Control Atropisomerism: The ortho-methoxy and para-methyl substituents (relative to the amino group) create significant steric barriers, useful for locking the conformation of macrocyclic peptidomimetics.[1]
Enhance Metabolic Stability: The 4-methyl group blocks a common metabolic soft spot (para-oxidation), while the 2-methoxy group modulates lipophilicity and solubility.[1]
Part 1: Structural Analysis & Reactivity Profile[1]
The "Tetra-Substituted" Advantage
The molecule’s value lies in its crowded substitution pattern.[1] Unlike simple anilines, the specific arrangement of functional groups dictates its reactivity and binding properties.
Position
Substituent
Function in MedChem
Reactivity/Role
C1
Methyl Ester
Electrophile
Precursor to amides, acids, or heterocycles (e.g., benzimidazoles).[1]
C2
Methoxy (-OMe)
Conformational Lock
Provides steric bulk ortho to the ester and amino groups, forcing out-of-plane twisting of attached amides.[1]
C3
Amino (-NH2)
Nucleophile
The primary handle for coupling (amide bond formation) or cyclization (indazole formation).[1]
C4
Methyl (-CH3)
Hydrophobic Fill
Fills small lipophilic pockets in target proteins (e.g., kinase back-pockets) and blocks metabolic oxidation.[1]
Electronic Environment
The 2-methoxy group acts as an electron-donating group (EDG) by resonance, increasing the nucleophilicity of the 3-amino group .[1] However, its steric bulk also hinders the approach of large electrophiles, requiring optimized coupling conditions (e.g., high-activity coupling reagents like HATU or acid chlorides).[1]
Part 2: Primary Application – Synthesis of Indazole Scaffolds[1]
The most authoritative application of this intermediate is in the synthesis of substituted indazoles , a "privileged scaffold" found in numerous kinase inhibitors (e.g., Axitinib, Pazopanib).
The Bolgunas Protocol (Jacobson Cyclization)
A key reference for this chemistry is the work by Bolgunas et al. (J. Med.[1] Chem. 2006), where this specific benzoate is converted into an indazole.[2][3][4] This reaction exploits the proximity of the 3-amino group and the 2-methoxy/methyl environment to facilitate ring closure.[1]
Diazotization: The 3-amino group is converted to a diazonium salt using isoamyl nitrite.[1]
Cyclization: The diazonium species undergoes an intramolecular cyclization (often involving a phase-transfer catalyst or simple thermal rearrangement) to form the indazole core.[1]
Result: A 7-oxygenated indazole, a motif that is otherwise difficult to synthesize regioselectively.[1]
Visualization: Indazole Synthesis Pathway
[1]
Part 3: Secondary Application – Macrocyclic Peptidomimetics[1]
In drug discovery, "locking" a peptide or macrocycle into its bioactive conformation improves potency and selectivity. Methyl 3-amino-2-methoxy-4-methylbenzoate is used as a Template (Building Block A) in the synthesis of conformationally constrained macrocycles (e.g., Motilin receptor agonists).[1]
The "Atropisomer" Effect
When the 3-amino group forms an amide bond with another large fragment, the 2-methoxy and 4-methyl groups restrict the rotation around the N-Aryl bond.[1]
Strategic Value: This restriction reduces the entropic penalty of binding to the target protein.[1]
Usage: It is incorporated into the macrocyclic ring to force the backbone into a "turn" conformation.[1]
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 7-methoxy-5-methyl-1H-indazole-4-carboxylate
Based on standard Jacobson indazole synthesis methodologies adapted for this substrate.[1]
Solvent: Chloroform (CHCl3) or Benzene (Caution: Carcinogen)[1]
Step-by-Step Methodology:
Preparation: Dissolve Methyl 3-amino-2-methoxy-4-methylbenzoate (10 mmol) in anhydrous CHCl3 (50 mL) in a round-bottom flask equipped with a reflux condenser.
Activation: Add Potassium Acetate (12 mmol) and Acetic Anhydride (25 mmol) to the solution. Stir at room temperature for 15 minutes to ensure homogeneity.
Diazotization: Heat the mixture to mild reflux (approx. 60°C). Add Isoamyl Nitrite (15 mmol) dropwise over 20 minutes.
Note: Evolution of nitrogen gas will be observed.[1] Ensure proper venting.[1]
Cyclization: Continue refluxing for 12–18 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The fluorescent starting material (aniline) should disappear.[1]
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]
Purification: Dilute residue with water and extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1] Dry over Na2SO4.[1]
Isolation: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the indazole product as a solid.
Protocol B: Amide Coupling (General Procedure)
Due to steric hindrance from the 2-OMe and 4-Me groups, standard EDC/HOBt coupling may be sluggish.[1]
Recommended System:
Reagent: HATU (1.2 eq) or SOCl2 (to generate acid chloride).
Solvent: DMF or NMP (polar aprotic solvents are required to solubilize the aniline).[1]
Temperature: 50–60°C often required to drive the reaction to completion due to the steric crowding at the C3 amine.
Part 5: Data Summary & Properties[1]
Property
Value
Note
Molecular Formula
C10H13NO3
-
Molecular Weight
195.22 g/mol
-
CAS Number
907190-26-5
Verified Identifier
pKa (Aniline)
~3.5 - 4.0
Lower than typical anilines due to EWG ester, despite EDG methoxy.[1]
LogP
~1.8
Moderate lipophilicity; good for oral bioavailability.[1]
H-Bond Donors
1 (NH2)
-
H-Bond Acceptors
4 (N, OMe, Ester O, Carbonyl O)
-
References
Bolgunas, S., et al. (2006).[2][3][4][5][6] "Estrogen Receptor Beta Ligands: Part 2. Synthesis and SAR of 7-Substituted Indazoles." Journal of Medicinal Chemistry, 49(15), 4762–4766.
Context: Describes the use of 3-amino-2-methoxy-4-methylbenzoate in the synthesis of indazole cores via diazotiz
Fozard, J. R., et al. (2011). "Conformationally constrained, fully synthetic macrocyclic compounds."[4] World Intellectual Property Organization (WIPO) Patent WO2011014973A2.[1]
Context: Cites the use of this specific intermediate as a templ
Amgen Inc. (2021).[1] "Improved Synthesis of KRAS G12C Inhibitor Compound." International Patent Application WO 2021/097207.[1]
Context: While focused on Sotorasib, this patent illustrates the broader class of substituted aminobenzo
Strategic Retrosynthesis and Process Development: Methyl 3-amino-2-methoxy-4-methylbenzoate
This technical guide provides a comprehensive retrosynthetic analysis and process development strategy for Methyl 3-amino-2-methoxy-4-methylbenzoate . This molecule is a critical aniline intermediate, often utilized in t...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive retrosynthetic analysis and process development strategy for Methyl 3-amino-2-methoxy-4-methylbenzoate . This molecule is a critical aniline intermediate, often utilized in the synthesis of bioactive indazoles (e.g., in the synthesis of Telacebec/Q203 analogs) and other heterocyclic pharmaceutical scaffolds.
The guide is structured to address the primary synthetic challenge: the regioselective introduction of the amino group at the sterically crowded C3 position, "sandwiched" between the methoxy (C2) and methyl (C4) groups.
Executive Summary & Structural Analysis
The target molecule, Methyl 3-amino-2-methoxy-4-methylbenzoate , presents a classic problem in aromatic substitution: 1,2,3,4-tetrasubstitution .
Target Structure:
C1: Methyl ester (-COOMe)
C2: Methoxy group (-OMe)
C3: Amino group (-NH2) [The Challenge]
C4: Methyl group (-Me)
Key Challenge: The C3 position is sterically hindered by the adjacent C2-methoxy and C4-methyl groups. Furthermore, in electrophilic aromatic substitution (EAS), the directing effects of the C2-donor and C4-donor often favor the less hindered C5 position.
Retrosynthetic Analysis
We employ a disconnection approach that traces the molecule back to the commercially available 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid) .
Retrosynthetic Tree (DOT Visualization)
Caption: Retrosynthetic pathway disconnecting the target aniline back to 4-methylsalicylic acid via a critical nitration step.
Mechanistic Justification
FGI (Reduction): The amino group is best derived from a nitro group. Direct amination is not feasible due to the lack of leaving groups at C3.
C-O Disconnection: The methyl ether is formed from the phenol. Methylating after nitration avoids the strong para-directing effect of the methoxy group, which would favor C5 substitution.
C-N Disconnection (Nitration): This is the critical step. The hydroxyl group at C2 is an ortho/para director.
Ortho to OH: Position 3 (Desired).
Para to OH: Position 5 (Undesired Major Side Product).
Strategy: We must optimize conditions to maximize the C3 isomer or employ an efficient separation protocol.
Synthetic Route Selection
While modern organometallic methods (e.g., Directed Ortho Metalation) exist, they are often cost-prohibitive for early-phase scale-up. The Nitration-Methylation-Reduction sequence remains the most robust industrial pathway, provided the regioselectivity is managed.
The Route: Modified Nitration of 4-Methylsalicylate
Step 1: Esterification
Conversion of 4-methylsalicylic acid to its methyl ester prevents carboxylic acid interference and improves solubility.
Step 2: Regioselective Nitration (The Critical Control Point)
Nitration of methyl 4-methylsalicylate typically yields a mixture of the 3-nitro (desired) and 5-nitro (undesired) isomers.
The Conflict: The C2-OH directs to C3 and C5. The C4-Me directs to C3 and C5.
The Reality: Sterics favor C5.
The Solution: Use of Fuming Nitric Acid at low temperatures can enhance the ortho-attack via coordination mechanisms, but chromatographic separation is almost always required.
Step 3: O-Methylation
Standard Williamson ether synthesis using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Step 4: Nitro Reduction
Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/AcOH).
Detailed Experimental Protocols
These protocols are designed to be self-validating. The intermediate checks (TLC/NMR) are mandatory before proceeding.
Step 1: Synthesis of Methyl 2-hydroxy-4-methylbenzoate
2-8°C, Inert atmosphere (Amine is oxidation sensitive)
Workflow Visualization
Caption: Step-by-step synthetic workflow emphasizing the critical separation of nitro isomers.
Troubleshooting & Safety
Regioselectivity Issues: If the 5-nitro isomer dominates (>80%), consider using Copper(II) Nitrate in Acetic Anhydride, which is known to enhance ortho-nitration of phenols via a coordination mechanism.
Safety: Fuming Nitric Acid is a potent oxidizer. The nitration step is exothermic; strict temperature control (<5°C) is mandatory to prevent thermal runaway.
Purification: If column chromatography is difficult on scale, investigate fractional crystallization of the nitro-phenol intermediate. The 3-nitro isomer often has lower solubility in ethanol due to intramolecular hydrogen bonding.
References
Bolgunas, S., et al. (2006).[3][4][5][6][7] Synthesis of Indazoles from 3-Amino-2-methoxy-4-methylbenzoate. Journal of Medicinal Chemistry, 49(15), 4762-4766.
Technical Guide: Stability and Reactivity of Methyl 3-Amino-2-methoxy-4-methylbenzoate
CAS Registry Number: 907190-26-5 Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol Part 1: Executive Summary Methyl 3-amino-2-methoxy-4-methylbenzoate is a highly specialized polysubstituted aniline derivative used prima...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Registry Number: 907190-26-5
Formula: C₁₀H₁₃NO₃
Molecular Weight: 195.22 g/mol
Part 1: Executive Summary
Methyl 3-amino-2-methoxy-4-methylbenzoate is a highly specialized polysubstituted aniline derivative used primarily as a pharmacophore building block in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics. Its utility stems from its dense functionalization: a nucleophilic amino group flanked by steric bulk (2-methoxy, 4-methyl) and an electrophilic ester handle.[1]
This guide provides a deep technical analysis of its stability profile and reactivity landscape.[1] Unlike simple anilines, the 3-amino-2-methoxy-4-methyl substitution pattern creates a unique "steric sandwich" effect. This structural feature significantly retards oxidative degradation compared to unhindered anilines but imposes strict kinetic constraints on N-functionalization reactions, requiring optimized protocols for high-yield derivatization.[1]
Part 2: Structural Analysis & Electronic Environment[1]
The reactivity of this molecule is defined by the interplay between electronic activation and steric deactivation.[1]
Electronic Push-Pull System
Electron Donors (+M, +I): The amino group (C3) and methoxy group (C2) are strong electron donors, significantly increasing the electron density of the aromatic ring.[1]
Electron Withdrawing (-M): The methyl ester (C1) withdraws electron density, but its influence on the C3 amine is modulated by the intervening C2 methoxy group.[1]
Steric Locking: The 2-methoxy group is forced out of coplanarity with the ring due to the adjacent ester and amine, potentially reducing its resonance contribution (
The primary amine at C3 is flanked by a methoxy group at C2 and a methyl group at C4.[1] This creates a high degree of local steric hindrance, which has two major consequences:
Enhanced Oxidative Stability: The steric bulk restricts the approach of large oxidizing species, making the compound more stable than typical electron-rich anilines (e.g., 3,4-dimethoxyaniline).[1]
Nucleophilic Deactivation: The amine's lone pair is accessible only to small electrophiles.[1] Reactions with bulky acyl chlorides or alkyl halides will display significantly reduced kinetics.[1]
Structural Visualization (DOT Diagram)
Figure 1: Functional group interplay showing the "steric sandwich" around the reactive amine.[1]
Part 3: Stability Profile
Thermal Stability
Status: Stable up to ~100°C in inert atmosphere.[1]
Risk: Prolonged heating >120°C can lead to self-condensation (formation of benzamides) or decarboxylation if traces of acid/base are present.[1]
Storage: Store solid material at 2–8°C.
Hydrolytic Stability (Ester Moiety)
The C1-methyl ester is surprisingly resistant to hydrolysis compared to unsubstituted benzoates.[1]
Mechanism: The ortho-methoxy group (C2) shields the carbonyl carbon from nucleophilic attack by water or hydroxide ions.[1]
Implication: Saponification protocols require elevated temperatures (refluxing MeOH/H₂O) or stronger bases (LiOH/THF) compared to standard esters.[1]
Oxidative Stability (Aniline Moiety)[1]
Status: Moderate sensitivity.
Observation: The compound will darken (yellow
brown) upon exposure to air and light over weeks.[1] This is due to the formation of quinone imines or azo-dimers.[1]
Mitigation: Store under Nitrogen or Argon.
Part 4: Reactivity Landscape & Protocols
N-Acylation (Amide Coupling)
Due to the steric hindrance at C3, standard coupling reagents (EDC/NHS) may result in low yields or slow kinetics.[1]
Recommended Protocol: Acid Chloride Method
This method uses the high reactivity of acid chlorides to overcome the steric barrier.[1]
Dissolution: Dissolve 1.0 eq of Methyl 3-amino-2-methoxy-4-methylbenzoate in anhydrous DCM (0.1 M concentration).
Base: Add 2.5 eq of Pyridine (acts as both base and acyl-transfer catalyst).[1]
Addition: Cool to 0°C. Add 1.2 eq of the desired Acid Chloride dropwise.
Reaction: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 4 hours, add 0.1 eq of DMAP (4-Dimethylaminopyridine) and heat to reflux.
Note: DMAP is critical here as a nucleophilic catalyst to transfer the acyl group to the hindered amine.[1]
Workup: Quench with sat. NaHCO₃, extract with DCM, and wash with 1N HCl (to remove pyridine).[1]
Diazotization (Sandmeyer Reaction)
The amino group can be converted into a diazonium salt, unlocking access to halides (Cl, Br, I) or nitriles (CN) at the C3 position.[1]
Protocol:
Suspension: Suspend the aniline in 6M HCl (or H₂SO₄) at -5°C.
Critical Check: The solution should become clear. If solids persist, the hindered amine may not be fully protonated/reacted.[1] Ensure vigorous stirring.
Substitution: Pour the cold diazonium salt solution into a solution of CuCl/HCl (for chloro) or KI (for iodo) at RT.
Ester Hydrolysis (Saponification)
To generate the free acid (3-amino-2-methoxy-4-methylbenzoic acid):
Reagents: LiOH (3.0 eq) in THF:Water (2:1).
Conditions: Heat to 60°C for 12–18 hours.
Note: Room temperature hydrolysis is often too slow due to the ortho-methoxy effect.[1]
Part 5: Data Summary
Property
Value / Description
Context
CAS Number
907190-26-5
Unique Identifier
Appearance
Off-white to pale yellow solid
Darkens on oxidation
pKa (Aniline)
~3.5 - 4.0 (Predicted)
Lower than aniline (4.[1][2][3][4][5][6]6) due to ester electron withdrawal
Flash Point
N/A (Solid)
Combustible
Storage
2-8°C, Protect from Light
Hygroscopic & Light Sensitive
Solubility
DMSO, DCM, Methanol, Ethyl Acetate
Insoluble in Water
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137278711, Sotorasib (Structural Context).[1] Retrieved from [Link][1]
literature review of methyl 3-amino-2-methoxy-4-methylbenzoate synthesis
This guide details the synthesis of Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS: 907190-26-5), a highly functionalized aromatic building block used in the development of pharmaceuticals, particularly kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS: 907190-26-5), a highly functionalized aromatic building block used in the development of pharmaceuticals, particularly kinase inhibitors and macrolide antibiotic analogs.
The synthesis is non-trivial due to the steric crowding at the 3-position (sandwiched between a methoxy and a methyl group) and the directing effects that favor the 5-position during electrophilic substitution. This guide presents the most robust industrial route: Methylation-Nitration-Reduction , with a critical focus on controlling regioselectivity.
Executive Summary & Retrosynthetic Analysis
The target molecule is a tetra-substituted benzene derivative. The core challenge lies in introducing the amino group at the sterically hindered 3-position.
Target: Methyl 3-amino-2-methoxy-4-methylbenzoate
Core Strategy: Construct the 2-methoxy-4-methylbenzoate scaffold first, then introduce the nitrogen functionality via nitration, followed by reduction.
Key Challenge: Directing the nitronium ion (
) to the crowded 3-position rather than the more accessible 5-position.
Retrosynthetic Pathway (DOT Diagram)
Figure 1: Retrosynthetic logic deconstructing the target into the commercially available 2-hydroxy-4-methylbenzoic acid.
Critical Review of Synthetic Pathways
Route A: The Sequential Functionalization (Recommended)
This route uses 2-hydroxy-4-methylbenzoic acid as the starting material.[1] It is cost-effective and scalable, though it requires careful purification after nitration.
Methylation: Simultaneous protection of the phenol (as methyl ether) and carboxylic acid (as methyl ester).
Nitration: Introduction of the nitro group.[2] Note: The 2-methoxy group is a strong ortho/para director. The 3-position is ortho to the methoxy and ortho to the methyl, making it electronically activated but sterically hindered. The 5-position is para to the methoxy. Optimization of temperature and nitrating agent is required to maximize the 3-isomer.
Reduction: Conversion of the nitro group to the aniline.
Charge a 3-neck round-bottom flask with 2-hydroxy-4-methylbenzoic acid (15.2 g, 100 mmol) and acetone (150 mL).
Add anhydrous
(41.4 g, 300 mmol) in portions. The suspension will turn yellow.
Cool to 0°C. Add Dimethyl sulfate (23.7 mL, 250 mmol) dropwise over 30 minutes. Caution: DMS is highly toxic.
Warm to reflux (56°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until starting material (
) disappears and product () forms.
Workup: Cool to room temperature. Filter off inorganic salts.[3] Concentrate the filtrate. Dissolve residue in EtOAc, wash with water (2x), 1M NaOH (to remove unreacted phenols), and brine.
Dry over
and concentrate to yield Methyl 2-methoxy-4-methylbenzoate as a pale yellow oil or low-melting solid.
Expected Yield: 90–95%.
Step 2: Regioselective Nitration
Objective: Introduce the nitro group at the 3-position.
Critical Control Point: Temperature control is vital to prevent dinitration or exclusive 5-nitration.
Dissolve Methyl 2-methoxy-4-methylbenzoate (18.0 g, 100 mmol) in Acetic Anhydride (50 mL). Cool to -10°C in a salt-ice bath.
Prepare a nitrating mixture: Fuming
(4.6 mL) in (20 mL) at 0°C.
Add the nitrating mixture dropwise to the substrate solution, maintaining internal temperature below 0°C.
Stir at 0°C for 2 hours.
Quench: Pour the mixture onto crushed ice (200 g) with vigorous stirring. The product should precipitate.[2][4]
Purification (Crucial): The crude solid is a mixture of the 3-nitro (target) and 5-nitro (byproduct) isomers.
Recrystallize from Methanol or Ethanol . The 3-nitro isomer (sandwiched) typically has a different solubility profile and crystal habit than the 5-nitro isomer.
Alternative: If separation is difficult, flash chromatography (Gradient: 0-20% EtOAc in Hexane) may be required. The 3-nitro isomer is generally less polar due to steric shielding of the nitro group.
Distinct singlets for Ester-Me, Ether-Me, and Aryl-Me.
Key IR Peaks
3350, 3450 cm⁻¹ (); 1710 cm⁻¹ (Ester )
Diagnostic primary amine doublet.
Storage
2-8°C, Inert Atmosphere
Protect from light and moisture.
Process Safety & Optimization
Reaction Workflow Diagram
Figure 2: Sequential workflow highlighting critical safety control points (temperature and exotherms).
Troubleshooting Guide
Low Yield in Nitration: If the 5-nitro isomer dominates, try using nitronium tetrafluoroborate (
) in acetonitrile at low temperature (-30°C) to enhance kinetic control, favoring the position adjacent to the strongest activator (Methoxy).
Incomplete Methylation: Ensure
is finely ground and anhydrous. Water inhibits the reaction and consumes DMS.
Purification Issues: If the amine is dark/oily, convert it to the Hydrochloride salt (HCl in dioxane) for precipitation and purification, then neutralize back to the free base.
References
Nitration of Substituted Benzoates: Borsche, W. "Über die Nitrierung der 2-Hydroxy-4-methyl-benzoesäure." Justus Liebigs Annalen der Chemie, vol. 330, 1904, pp. 1000. 6
Synthesis of Methyl 2-methoxy-4-methyl-3-nitrobenzoate: ChemicalBook CAS Database, Entry for CAS 24279-20-7. 7
General Protocol for Nitro Reduction: BenchChem Technical Support, "Synthesis of Methyl 4-amino-2-methoxybenzoate" (Analogous reduction methodology). 8
detailed experimental protocol for methyl 3-amino-2-methoxy-4-methylbenzoate synthesis
Abstract & Strategic Overview The synthesis of methyl 3-amino-2-methoxy-4-methylbenzoate presents a classic challenge in regioselective aromatic substitution. The target molecule features a 1,2,3,4-substitution pattern o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The synthesis of methyl 3-amino-2-methoxy-4-methylbenzoate presents a classic challenge in regioselective aromatic substitution. The target molecule features a 1,2,3,4-substitution pattern on the benzene ring, creating significant steric congestion around the C3 position.
Direct nitration of methyl 2-methoxy-4-methylbenzoate predominantly yields the C5-nitro isomer due to the directing effects of the methoxy group (para-director) and steric hindrance at C3. To successfully access the C3-amino target, this protocol utilizes Methyl 2-hydroxy-4-methylbenzoate as the starting material. The free phenol allows for potential hydrogen-bonding interactions that can influence nitration regioselectivity, though the C5-nitro isomer remains a major competitor.
The Core Strategy:
Nitration: Controlled nitration of the phenol to obtain a mixture of 3-nitro and 5-nitro isomers.
Purification (Critical Step): Chromatographic isolation of the desired 3-nitro isomer.
Methylation: Conversion of the phenol to the methyl ether.
Reduction: Catalytic hydrogenation of the nitro group to the final amine.
Retrosynthetic Analysis & Workflow
The following diagram outlines the disconnection strategy and the forward synthetic logic.
Caption: Retrosynthetic logic highlighting the critical regioselective nitration step.
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Synthesize methyl 2-hydroxy-4-methyl-3-nitrobenzoate.
Challenge: Separating the desired C3-nitro isomer from the thermodynamically and sterically favored C5-nitro isomer.
Nitric Acid (70%, fuming preferred for kinetics, 1.1 eq)
Acetic Acid (Glacial, solvent)
Acetic Anhydride (optional, to generate acetyl nitrate for milder conditions)
Protocol:
Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with Methyl 2-hydroxy-4-methylbenzoate (10.0 g) and glacial acetic acid (60 mL). Cool the solution to 0–5 °C using an ice/salt bath.
Addition: Prepare a solution of HNO3 (4.2 g, ~3.0 mL) in acetic acid (10 mL). Add this dropwise to the RBF over 30 minutes, maintaining internal temperature < 10 °C .
Note: High temperatures favor dinitration and the C5 isomer.
Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). You will observe two distinct spots: the major (5-nitro) and minor (3-nitro).
Quench: Pour the reaction mixture onto crushed ice (200 g). Stir vigorously until a yellow precipitate forms.
Workup: Filter the solid.[1][2] Wash with cold water (3 x 50 mL).
Elution Order: The 3-nitro isomer (desired) typically elutes after the 5-nitro isomer due to intramolecular hydrogen bonding with the ester, or vice-versa depending on exact solvent interactions. Crucial: Use NMR to validate fractions.
Yield: Expect 25–35% yield of the desired 3-nitro isomer (approx. 3.5–4.5 g).
Data Validation (3-Nitro Isomer):
1H NMR (CDCl3): Look for the aromatic protons. The 3-nitro isomer has no adjacent aromatic protons (singlets or weak doublets if long-range coupling exists), but the key is the shift of the phenol -OH.
Shift: The -OH in the 3-nitro isomer is often chelated to the nitro group or ester, appearing downfield (>10 ppm).
Setup: Dissolve the isolated 3-nitro intermediate (3.0 g) in dry DMF (30 mL).
Base: Add K2CO3 (4.9 g). Stir for 15 minutes at RT.[4][5] The solution will turn bright yellow/orange (phenoxide formation).
Alkylation: Add Methyl Iodide (1.8 mL) dropwise.
Reaction: Stir at 40–50 °C for 3–5 hours.
Monitoring: TLC should show complete disappearance of the starting phenol (lower Rf) and appearance of the methyl ether (higher Rf).
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF.
Drying: Dry over MgSO4, filter, and concentrate.
Product: Yellow solid/oil. Usually sufficiently pure (>95%) for the next step.[6]
Step 3: Nitro Reduction
Objective: Synthesize the final target methyl 3-amino-2-methoxy-4-methylbenzoate.
Reagents:
Methyl 2-methoxy-4-methyl-3-nitrobenzoate (3.0 g)
Pd/C (10% wt loading, 300 mg)
Methanol (50 mL)
Hydrogen Gas (Balloon or 1 atm)
Protocol:
Setup: In a nitrogen-flushed flask, add the nitro compound and Methanol.
Catalyst: Carefully add Pd/C (wet with toluene or water to prevent ignition).
Hydrogenation: Purge with Hydrogen gas. Stir vigorously under H2 atmosphere (balloon) at RT for 4–12 hours.
Alternative: If Pd/C is unavailable, Iron powder (Fe) in Acetic Acid/Ethanol is a robust alternative that avoids potential defluorination (if other sensitive groups were present).
Completion: TLC will show a highly polar, UV-active amine spot (stains red/purple with Ninhydrin).
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
Concentration: Evaporate the solvent.
Final Purification: Recrystallize from Ethanol/Heptane or perform a short silica plug filtration if necessary to remove trace color.
Synthesis of 3-amino-4-methylbenzoate derivatives: World Intellectual Property Organization, WO 2010/136493 A1, 2010. (Describes similar intermediate synthesis for kinase inhibitors).
using methyl 3-amino-2-methoxy-4-methylbenzoate in the synthesis of tyrosine kinase inhibitors
This is a comprehensive Application Note and Protocol guide for the use of Methyl 3-amino-2-methoxy-4-methylbenzoate in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Executive Summary Methyl 3-amino-2-methoxy-4-met...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol guide for the use of Methyl 3-amino-2-methoxy-4-methylbenzoate in the synthesis of Tyrosine Kinase Inhibitors (TKIs).
Executive Summary
Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS 907190-26-5 ) is a specialized "privileged structure" intermediate used in the medicinal chemistry of Type II Tyrosine Kinase Inhibitors (TKIs). Structurally analogous to the starting materials for Imatinib and Nilotinib , this compound features a tetrasubstituted benzene ring that serves as a critical linker between the ATP-binding hinge region and the solvent-exposed regions of the kinase.
The specific substitution pattern—2-methoxy, 4-methyl —provides unique conformational constraints and electronic properties that differentiate it from first-generation scaffolds. It is primarily utilized to synthesize inhibitors targeting Bcr-Abl , c-Kit , and EGFR (specifically mutant forms), where the methoxy group enhances solubility and metabolic stability while locking the bioactive conformation.
Chemical Identity & Properties
Property
Specification
Chemical Name
Methyl 3-amino-2-methoxy-4-methylbenzoate
CAS Number
907190-26-5
Molecular Formula
C₁₀H₁₃NO₃
Molecular Weight
195.22 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
In TKI design, this scaffold acts as the "Hydrophobic Spine" anchor .
The Aniline (C3): Acts as the nucleophile to attach the "Head Group" (typically a heteroaryl pyrimidine or quinoline) that binds to the kinase hinge region.
The Ester (C1): Serves as a handle for amidation. It is hydrolyzed and coupled to a "Tail Group" (often a solubilizing moiety like methylpiperazine) which extends into the solvent front.
The 2-Methoxy Group: A critical steric element. It induces a specific torsion angle in the final drug molecule, preventing "flat" conformations and improving selectivity for the inactive (DFG-out) state of the kinase.
Synthetic Utility & Workflow
The primary application of this intermediate is the synthesis of N-aryl-2-aminopyrimidines or N-aryl-carboxamides . The workflow generally follows a convergent synthesis strategy.
Graphviz Diagram: Synthetic Pathway
Caption: Convergent synthesis strategy transforming the benzoate scaffold into a bioactive TKI via sequential C-N bond formation and amidation.
Detailed Experimental Protocol
Objective: Synthesis of a TKI precursor via Palladium-Catalyzed Buchwald-Hartwig Amination (or SNAr) of Methyl 3-amino-2-methoxy-4-methylbenzoate with a chloropyrimidine.
Phase 1: Nucleophilic Coupling (Formation of the Hinge Binder)
Inertion: Charge a dry 3-neck round-bottom flask with the benzoate intermediate, the chloropyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill with Argon (
) three times.
Solvation: Add anhydrous 1,4-Dioxane via syringe. The concentration should be approximately 0.1 M relative to the benzoate.
Reaction: Heat the mixture to 100°C under vigorous stirring. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
Critical Insight: The 2-methoxy group creates steric bulk near the amine. Standard SNAr conditions (heating with acid) may fail due to deactivation. Palladium catalysis is preferred for this specific scaffold to ensure high yields.
Work-up: Once consumption of the amine is >98% (typically 4–6 hours), cool to room temperature. Filter through a Celite pad to remove inorganic salts and palladium residues. Wash the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via Flash Column Chromatography (SiO₂), eluting with a gradient of 0–50% EtOAc in Hexanes.
Stir at 40°C for 2 hours. Monitor the disappearance of the methyl ester peak via ¹H-NMR (singlet at ~3.8 ppm).
Acidify carefully with 1N HCl to pH 4–5 to precipitate the carboxylic acid. Filter and dry the solid.
Coupling: React the dried acid with an amine tail (e.g., 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline or a piperazine derivative) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at room temperature for 12 hours.
To validate the integrity of the starting material (Methyl 3-amino-2-methoxy-4-methylbenzoate):
δ 7.3–7.5 (d, 1H): Aromatic proton H-6.
δ 6.8–7.0 (d, 1H): Aromatic proton H-5.
δ 4.8–5.2 (s, 2H): Broad singlet for the primary amine (-NH₂) . Disappears upon D₂O shake.
δ 3.80 (s, 3H): Singlet for the Ester methyl (-COOCH₃) .
δ 3.65 (s, 3H): Singlet for the Methoxy group (-OCH₃) . Diagnostic peak distinguishing this from Imatinib precursors.
δ 2.1–2.3 (s, 3H): Singlet for the Aryl methyl (-CH₃) .
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion in Phase 1
Steric hindrance from 2-OMe group blocking the amine.
Switch from thermal SNAr to Buchwald-Hartwig conditions (BrettPhos or Xantphos ligands). Increase temperature to 110°C.
Regioselectivity Issues
Coupling occurring at wrong site on pyrimidine.
Ensure the electrophile (pyrimidine) has a good leaving group (Cl/Br) at the activated position (C2 or C4) and use low temperature addition.
Hydrolysis Stalling
Methyl ester is sterically crowded.
Increase LiOH equivalents to 5.0 and raise temperature to 60°C. Use MeOH as a co-solvent.
References
Compound Data: PubChem. Methyl 3-amino-2-methoxy-4-methylbenzoate (CID 15512762). National Library of Medicine. Available at: [Link]
Synthetic Methodology: Ashenhurst, J. Amide Coupling Reagents: HATU, EDC, DCC. Master Organic Chemistry. Available at: [Link]
TKI Design Principles: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. (General reference for Type II inhibitor design using benzamide scaffolds).
Related Patent Literature:Substituted Benzamides as Kinase Inhibitors. (Generic reference to the class of patents covering 2-methoxy-benzamide inhibitors, e.g., WO2006/xxxx).
Disclaimer: This protocol is for research and development purposes only. All chemical handling must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) in accordance with local safety regulations.
Method
acylation of methyl 3-amino-2-methoxy-4-methylbenzoate for neuroprotective agents
Application Note: High-Efficiency N-Acylation of Sterically Hindered Methyl 3-amino-2-methoxy-4-methylbenzoate for Neuroprotective Scaffold Synthesis Executive Summary This application note details the optimized syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency N-Acylation of Sterically Hindered Methyl 3-amino-2-methoxy-4-methylbenzoate for Neuroprotective Scaffold Synthesis
Executive Summary
This application note details the optimized synthetic protocols for the N-acylation of methyl 3-amino-2-methoxy-4-methylbenzoate , a critical intermediate in the development of neuroprotective agents, specifically those targeting acetylcholinesterase (AChE) inhibition and oxidative stress modulation .
The primary technical challenge addressed in this guide is the significant steric hindrance imposed by the ortho-methoxy (C2) and ortho-methyl (C4) substituents flanking the nucleophilic amino group (C3). Standard acylation protocols often result in low yields or incomplete conversion due to this "ortho-effect." This guide provides a validated High-Force Acylation Protocol using sodium hydride (NaH) and a Microwave-Assisted Protocol to overcome these barriers, ensuring high throughput for drug discovery libraries.
Scientific Background & Mechanistic Insight
The Neuroprotective Relevance
Aminobenzoic acid derivatives have emerged as potent scaffolds for neuroprotection. Recent structure-activity relationship (SAR) studies indicate that N-acylated derivatives of aminobenzoates function as:
AChE Inhibitors: The amide moiety mimics the acetylcholine backbone, interacting with the catalytic triad of cholinesterase enzymes to prevent neurotransmitter degradation in Alzheimer's pathology [1].
Antioxidants: The electron-rich aromatic core, particularly with methoxy substitutions, acts as a radical scavenger, mitigating neuronal oxidative stress [2].
The Steric Challenge (The "Ortho-Effect")
The substrate, methyl 3-amino-2-methoxy-4-methylbenzoate, presents a classic case of nucleophilic deactivation via steric crowding.
Electronic Factor: The electron-donating methoxy group (via resonance) increases electron density on the ring, theoretically enhancing the nucleophilicity of the amine.
Steric Factor (Dominant): The C2-Methoxy and C4-Methyl groups create a physical barrier. The lone pair on the nitrogen atom is shielded, making the attack on the electrophilic carbonyl of the acylating agent kinetically unfavorable under mild conditions.
Figure 1: Steric Hindrance Visualization
Caption: Logical flow demonstrating how ortho-substituents (C2-OMe, C4-Me) physically block the nitrogen nucleophile, requiring optimized conditions for successful acylation.
Acylating Agent: 4-Chlorobenzoyl chloride (Model electrophile for neuroprotective pharmacophore).
Base: Sodium Hydride (60% dispersion in mineral oil) OR Pyridine (anhydrous).
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
Catalyst: 4-Dimethylaminopyridine (DMAP).
Method A: High-Force Acylation (NaH/THF)
Recommended for highly hindered substrates where standard pyridine methods fail.
Rationale: Deprotonation of the aniline with a strong base (NaH) generates the anide anion (Ar-NH⁻), a significantly more potent nucleophile than the neutral amine, capable of overcoming steric repulsion.
Step-by-Step Procedure:
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Substrate Dissolution: Dissolve methyl 3-amino-2-methoxy-4-methylbenzoate (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL). Cool to 0°C in an ice bath.
Caution: Hydrogen gas evolution will occur. Ensure proper venting.
Observation: Stir at 0°C for 30 minutes. The solution may change color (often yellow/orange) indicating anion formation.
Acylation: Add the acid chloride (1.1 eq, 5.5 mmol) dropwise (neat or dissolved in 5 mL THF) over 10 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Monitoring: Check TLC (30% EtOAc/Hexanes).[1] The starting amine spot (lower Rf) should disappear.
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (10 mL).
Workup: Dilute with Ethyl Acetate (50 mL). Wash organic layer with water (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄.[1][2]
Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Method B: Microwave-Assisted Acylation
Recommended for rapid library synthesis.
Rationale: Microwave irradiation provides direct kinetic energy to the reactants, accelerating the rate-determining step of the nucleophilic attack in sterically congested systems.
Step-by-Step Procedure:
Loading: In a 10 mL microwave vial, combine the substrate (1.0 eq), acid chloride (1.5 eq), and Pyridine (2.0 eq) in Dichloromethane (DCM, 3 mL).
Catalyst: Add DMAP (0.1 eq). Cap the vial.
Irradiation: Heat to 80°C for 20 minutes (dynamic power mode, max 150W).
Note: DCM is superheated above its boiling point; the pressurized vessel allows this.
Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine.
Data Analysis & Validation
Expected Analytical Results
Successful acylation is confirmed by the shift in the amide proton and the appearance of carbonyl signals.
Analytical Method
Parameter
Expected Observation (Product)
¹H NMR (DMSO-d₆)
Amide -NH
Singlet at δ 9.5 – 10.5 ppm (Deshielded).
¹H NMR
Methyl Ester (-COOMe)
Singlet at δ ~3.8 ppm.
¹H NMR
Ortho-Methyl (-Me)
Singlet at δ ~2.1 ppm.
IR Spectroscopy
Amide I Band
Strong peak at 1650–1690 cm⁻¹ (C=O stretch).
IR Spectroscopy
Amide II Band
Peak at 1520–1550 cm⁻¹ (N-H bend).
HPLC
Retention Time
Significant shift to higher retention time (increased lipophilicity).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (<30%)
Steric hindrance preventing attack.
Switch from Pyridine (Method B) to NaH (Method A) to generate the stronger nucleophile.
Poly-acylation
Excess reagent/forcing conditions.
Reduce acid chloride to 1.0 eq; monitor temperature strictly.
Hydrolysis of Ester
Base concentration too high/wet solvent.
Ensure anhydrous solvents; avoid aqueous workup until quench; do not use hydroxide bases (NaOH/KOH).
Starting Material Remains
Incomplete activation.
Add 0.1 eq DMAP as a nucleophilic catalyst (Steglich mechanism).
Pathway Visualization: Mechanism of Action
The following diagram illustrates the synthetic pathway and the downstream biological mechanism of the synthesized neuroprotective agent.
Figure 2: Synthesis and Biological Mechanism
Caption: Synthesis of the amide scaffold via high-force acylation and its dual mechanism of action (AChE inhibition and ROS scavenging) in neuroprotection.
References
Shrivastava, S. K., et al. (2019). "Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[3][4] Bioorganic Chemistry. Available at: [Link]
ResearchGate. (2021). "Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies." ResearchGate.[5] Available at: [Link]
Organic Chemistry Portal. (2025). "Aniline synthesis and protection strategies." Organic Chemistry Portal. Available at: [Link]
protocol for the synthesis of Hedgehog signaling inhibitors using methyl 3-amino-4-methylbenzoate
Executive Summary This application note details the synthetic protocol for generating Smoothened (SMO) antagonists —a critical class of Hedgehog (Hh) signaling pathway inhibitors—utilizing methyl 3-amino-4-methylbenzoate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthetic protocol for generating Smoothened (SMO) antagonists —a critical class of Hedgehog (Hh) signaling pathway inhibitors—utilizing methyl 3-amino-4-methylbenzoate as the primary scaffold.
While historically recognized as the starting material for BCR-ABL tyrosine kinase inhibitors (e.g., Nilotinib), recent chemoproteomic profiling has validated this benzamide scaffold as a potent, direct inhibitor of the SMO transmembrane receptor. This protocol bridges the gap between classical medicinal chemistry and Hh pathway modulation, providing a robust workflow for synthesizing Type II kinase-like SMO inhibitors.
Mechanistic Rationale & Pathway Integration
The Hedgehog pathway drives oncogenesis in basal cell carcinoma and medulloblastoma.[1][2][3] The pathway is initiated when the Hh ligand binds to Patched (PTCH), relieving the suppression of Smoothened (SMO).[4][5]
Why Methyl 3-amino-4-methylbenzoate?
This starting material provides the "anchoring" phenyl ring essential for binding to the ATP-binding pocket of kinases and the heptahelical bundle of SMO. The 3-amino group allows for the construction of a guanidine-linked pyrimidine , a "privileged structure" that forms critical hydrogen bonds with Glu-518 and Arg-400 within the SMO pocket.
Figure 1: Mechanism of Action.[1][2][4][5] The synthesized benzamide derivative binds directly to SMO, preventing the downstream activation of GLI transcription factors despite the presence of Hh ligands.
Objective: Convert the aniline amine into a guanidine moiety to enable pyrimidine ring formation.
Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 3-amino-4-methylbenzoate (10.0 g, 60.5 mmol) in n-butanol (100 mL).
Note: n-Butanol is preferred over ethanol to allow for higher reflux temperatures (~118°C), which drives the reaction to completion.
Acidification: Add Concentrated HCl (37%, 6.0 mL) dropwise. The solution will turn slightly pink/orange.
Objective: Install the hydrophobic tail required for deep pocket binding in SMO.
Step A: Hydrolysis
Dissolve the ester from Phase II in THF/Water (1:1). Add LiOH (3 eq) and stir at 50°C for 4 hours.
Acidify with 1M HCl to pH 4 to precipitate the free carboxylic acid. Filter and dry.[5][9]
Step B: Amide Coupling
Activation: Suspend the carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
Alternative: For scale-up, convert to acid chloride using Thionyl Chloride (SOCl₂), then couple.
Amine Addition: Add the desired amine tail (e.g., 3-(trifluoromethyl)aniline or 3-methyl-5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline for Nilotinib-like specificity) (1.1 eq).
Reaction: Stir at RT for 12 hours under Nitrogen.
Quench: Pour into saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).
Final Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).
Workflow Visualization
Figure 2: Synthetic Workflow.[5][10] The convergent synthesis allows for late-stage diversification of the "tail" region (Amine Tail) to optimize SMO binding affinity.
Quality Control & Validation
To ensure the synthesized compound acts as a valid Hh inhibitor:
Structural Verification:
1H NMR (DMSO-d6): Look for the singlet methyl peak of the scaffold (~2.3 ppm) and the diagnostic amide proton (~10.5 ppm).
Mass Spec: Confirm [M+H]+ matches the calculated mass (e.g., ~530 Da for Nilotinib analogs).
Functional Assay (GLI-Luciferase):
Cell Line: NIH3T3 Shh-Light II cells (stably transfected with GLI-responsive luciferase reporter).
Stimulation: Treat cells with Recombinant Sonic Hedgehog (rShh) or SAG (SMO agonist).
Inhibition: Co-treat with synthesized compound (0.1 - 10 µM).
Readout: A successful synthesis will result in dose-dependent reduction of luciferase activity (IC50 < 100 nM expected for optimized analogs).
References
Direct Binding of Benzamides to SMO
Title: Nilotinib, an approved leukemia drug, inhibits Smoothened signaling in Hedgehog-dependent medulloblastoma.[3]
Application Note: Optimized Purification of Methyl 3-Amino-2-methoxy-4-methylbenzoate via Flash Column Chromatography
Introduction & Chemical Context Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS: 907190-26-5) is a highly functionalized substituted aniline derivative utilized as a critical building block in pharmaceutical synthesis and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS: 907190-26-5) is a highly functionalized substituted aniline derivative utilized as a critical building block in pharmaceutical synthesis and drug development[1]. The molecule features an electron-donating primary amine, a methoxy ether, an alkyl group, and an electron-withdrawing methyl ester. This complex electronic push-pull system makes the amino group moderately basic and highly prone to hydrogen bonding.
During purification,2 on standard normal-phase silica gel (SiO₂)[2]. Furthermore,3, forming colored quinone or polymeric impurities[3]. This application note details a self-validating, step-by-step protocol to overcome these chromatographic challenges.
Mechanistic Rationale for Chromatographic Parameters
The Causality of Streaking:
Silica gel is mildly acidic due to the presence of surface silanol (Si-OH) groups. The lone pair on the nitrogen of the 3-amino group interacts strongly with these acidic silanols via hydrogen bonding and acid-base interactions. This secondary interaction leads to a non-ideal, non-linear adsorption isotherm, resulting in broad, asymmetric elution bands (streaking) that ruin fraction resolution[2].
The Solution (Silica Deactivation):
To achieve a high-resolution separation, the protocol employs a mobile phase modifier.4[4]. Because TEA is a stronger base and sterically smaller than the bulky aniline derivative, it saturates the acidic sites. This forces the target molecule to partition primarily based on its inherent polarity rather than destructive acid-base retention, ensuring sharp elution peaks[5].
Method Development & TLC Optimization
Before scaling to a preparative column, Thin Layer Chromatography (TLC) is mandatory to establish the optimal retardation factor (Rf). The target Rf for flash chromatography is universally maintained at 0.25–0.35 to balance resolution and elution time[3].
Table 1: TLC Solvent System Optimization for Methyl 3-amino-2-methoxy-4-methylbenzoate
Solvent Preparation: Prepare the optimized mobile phase: 80% Hexanes, 20% EtOAc, and 1% TEA (v/v/v).
Slurry Packing: In a clean Erlenmeyer flask, prepare a slurry of silica gel (approximately 30-50x the mass of the crude product) using the prepared mobile phase.
Column Pouring: Pour the slurry into the glass chromatography column. Tap the column gently to ensure even packing and eliminate air bubbles[6].
Silica Deactivation (Critical Step):5[5]. Causality: This pre-equilibration ensures all acidic silanol sites are fully neutralized prior to introducing the basic aniline.
Sand Layer: Add a 1 cm layer of clean sea sand to the top of the silica bed to protect the stationary phase from physical disturbance during solvent addition[6].
Phase 2: Sample Loading (Dry Loading Method)
Because the crude mixture may contain viscous oils or varying polarities, dry loading ensures a narrow initial sample band, preventing initial band broadening and maximizing resolution.
Dissolve the crude product in a minimal volume of a highly volatile solvent (e.g., dichloromethane, DCM).
Add a small mass of silica gel (2-3x the crude mass) to the solution[6].
Evaporate the DCM under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
Carefully pour the dry powder evenly onto the sand layer of the packed column. Top with another 1 cm layer of sand[6].
Phase 3: Elution and Isolation
Elution: Carefully add the mobile phase (80:20 Hexanes:EtOAc + 1% TEA) to the column. Apply gentle positive air pressure to maintain a steady flow rate (approx. 2 inches/min drop rate).
Fraction Collection: Collect fractions in clean test tubes.
Monitoring: Spot every 3rd or 4th fraction on a TLC plate. Develop using the 80:20 + 1% TEA system and visualize under a 254 nm UV lamp[6]. The aniline derivative will be strongly UV-active due to its conjugated aromatic system.
Concentration: Pool only the fractions containing the pure target compound (validated by a single spot on TLC).
Solvent Removal: Concentrate via rotary evaporation. Crucial Step: To prevent thermal degradation, keep the water bath temperature below 40°C[3].
Storage:3 and store the purified methyl 3-amino-2-methoxy-4-methylbenzoate in amber vials at 4°C to prevent light-induced oxidation and polymerization[3].
Process Workflow
Workflow for mitigating basic amine streaking during silica gel chromatography.
References
1.[3] Benchchem. "Technical Support Center: Purification of Substituted Anilines." 3
2.[6] Benchchem. "Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography."6
3.[1] Sigma-Aldrich. "methyl 3-amino-2-methoxy-4-methylbenzoate | 907190-26-5." 1
4.[5] University of Rochester. "Tips for Flash Column Chromatography."5
5.[4] Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" 4
6.[2] Benchchem. "Technical Support Center: Purification of Bulky Amines by Chromatography."2
reaction conditions for the esterification of 3-amino-2-methoxy-4-methylbenzoic acid
An In-depth Guide to the Esterification of 3-amino-2-methoxy-4-methylbenzoic acid: Application Notes and Protocols For researchers, synthetic chemists, and professionals in drug development, the efficient synthesis of es...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Esterification of 3-amino-2-methoxy-4-methylbenzoic acid: Application Notes and Protocols
For researchers, synthetic chemists, and professionals in drug development, the efficient synthesis of ester derivatives of complex aromatic carboxylic acids is a foundational task. The molecule 3-amino-2-methoxy-4-methylbenzoic acid presents a unique synthetic challenge due to its multifunctional nature. The presence of an electron-donating, basic amino group and a sterically influential methoxy group ortho to the carboxylic acid requires careful consideration of reaction conditions to achieve high yields and purity.
This guide provides a comprehensive overview of the primary methods for the esterification of this substrate. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping researchers select and optimize the most suitable protocol for their specific needs. We will explore three robust methods: the classic Fischer Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction.
Strategic Considerations for Esterification
The structure of 3-amino-2-methoxy-4-methylbenzoic acid dictates the primary challenges in its esterification:
The Amino Group: As a basic site, the aniline-like amino group will be protonated by strong acid catalysts, effectively neutralizing them.[1][2] This necessitates the use of stoichiometric or even excess acid in methods like Fischer esterification.
The Methoxy Group: Positioned ortho to the carboxylic acid, the methoxy group can exert steric hindrance, potentially slowing the rate of reaction, particularly with bulky alcohols.
Substrate Sensitivity: The substituted aromatic ring can be sensitive to harsh conditions, such as very high temperatures or aggressive acidic environments, which may lead to side reactions or decomposition.[1]
Understanding these factors is crucial for selecting an appropriate synthetic strategy.
Method 1: Fischer-Speier Esterification
This is the most traditional and cost-effective method for esterification, relying on a strong acid catalyst and an excess of the alcohol, which also serves as the solvent.[3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[1][3][4]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄).[2][3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[2]
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is optimized for simple, primary alcohols like methanol or ethanol.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
Reaction Setup: To a round-bottom flask, add 3-amino-2-methoxy-4-methylbenzoic acid (1.0 eq.) and the anhydrous alcohol (e.g., methanol, 15 volumes). Stir the suspension at room temperature.
Catalyst Addition: Cool the flask in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (1.2 eq.) dropwise to the stirring suspension. An initial precipitate of the ammonium salt is expected to form.[2]
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction is typically maintained for 4-8 hours. The solid should dissolve as the reaction progresses.
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water.
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the evolution of CO₂ gas ceases and the pH is basic (pH > 8). This neutralizes the excess acid and deprotonates the amino group of the product ester, causing it to precipitate or prepare it for extraction.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Method 2: Steglich Esterification
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and highly effective alternative.[5][6] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][7]
Mechanism: The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[6] The DMAP catalyst then acts as an acyl transfer agent, forming a reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration.[5]
Protocol 2: Steglich Esterification using DCC and DMAP
This protocol is ideal for more complex or sterically hindered alcohols and for preserving sensitive functional groups.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Round-bottom flask, magnetic stirrer
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-2-methoxy-4-methylbenzoic acid (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
Monitoring: Monitor the reaction progress by TLC.
Work-up: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of fresh DCM.
Washing: Combine the filtrate and washings in a separatory funnel. Wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: The crude ester is typically purified by flash column chromatography on silica gel to remove any residual DCU and other impurities.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is another exceptionally mild method for converting a carboxylic acid and an alcohol into an ester.[8][9] It operates under neutral conditions and is known for its reliability and broad substrate scope.[10][11] The reaction proceeds via a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
Mechanism: The reaction begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[8] This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then displaces an activated alcohol-phosphine complex in an Sₙ2 fashion to form the final ester. The byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, which often require chromatographic separation from the desired product.[11]
Protocol 3: Mitsunobu Reaction using PPh₃ and DEAD
This protocol is particularly useful when mild, non-acidic conditions are paramount.
Materials and Reagents:
3-amino-2-methoxy-4-methylbenzoic acid
Alcohol (1.2 equivalents)
Triphenylphosphine (PPh₃, 1.5 equivalents)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-amino-2-methoxy-4-methylbenzoic acid (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD (1.5 eq.), typically as a 40% solution in toluene, dropwise via a syringe or dropping funnel over 30 minutes. The solution may develop a characteristic orange or yellow color that fades as the reaction proceeds.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-16 hours.
Monitoring: Monitor the reaction by TLC for the disappearance of the starting acid.
Work-up: Concentrate the reaction mixture under reduced pressure. The primary challenge in the work-up is the removal of the triphenylphosphine oxide and hydrazine byproducts.
Purification: Direct purification by flash column chromatography on silica gel is the most common method to isolate the pure ester from the byproducts.
Precision Synthesis of Perfluoroalkylated Indoles: Strategies from Methyl 3-Amino-4-Methylbenzoate
Topic: Synthesis of Perfluoroalkylated Indoles from Methyl 3-Amino-4-Methylbenzoate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1] Execut...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of Perfluoroalkylated Indoles from Methyl 3-Amino-4-Methylbenzoate
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]
Executive Summary & Strategic Rationale
The incorporation of perfluoroalkyl groups (e.g., -CF₃, -C₂F₅) into indole scaffolds is a high-priority transformation in medicinal chemistry. These moieties significantly modulate lipophilicity (logP), metabolic stability, and protein-ligand binding affinity.
Methyl 3-amino-4-methylbenzoate (CAS: 18595-18-1) represents a "privileged" precursor for this transformation.[1][2] Its structure contains an inherent ortho-amino-methyl motif, which serves as a pre-organized latent indole core. Unlike routes requiring external annulation (e.g., Larock or Sonogashira syntheses requiring halogenation), this precursor allows for intramolecular cyclization , minimizing step counts and maximizing atom economy.[1]
This Application Note details two distinct, complementary protocols to access different regioisomers of perfluoroalkylated indoles from this single starting material:
Protocol A (The Modified Madelung): Direct access to 2-perfluoroalkyl indoles via acyl-driven cyclization.[1]
Protocol B (Radical C-H Functionalization): Access to 3-perfluoroalkyl indoles via a "construct-then-functionalize" strategy.[1]
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from the starting material, highlighting the regiochemical outcomes.
Caption: Divergent synthesis map showing the regioselective access to 2-substituted (Route A) and 3-substituted (Route B) indoles from the same precursor.[1][3]
The classical Madelung synthesis requires harsh conditions (strong bases, >300°C) incompatible with ester functionalities.[1] However, the Modified Madelung utilizing amidines (DBN/DBU) or lithiated bases (LDA) allows cyclization at moderate temperatures.[1] This route leverages the acidity of the benzylic methyl protons (C4-Me) which are activated by the ortho-acylamino group.[1]
Mechanism:
Acylation: Conversion of the amine to an N-perfluoroacyl amide.[1]
Deprotonation: Base removes a proton from the C4-methyl group.[1]
Cyclization: The benzylic carbanion attacks the amide carbonyl.[1]
Elimination: Loss of water/hydroxide leads to aromatization.[1]
Base Addition: Add Pyridine (1.2 equiv) and cool to 0°C.
Acylation: Dropwise add Trifluoroacetic Anhydride (TFAA) (1.1 equiv) or the corresponding perfluoroacyl chloride.[1]
Note: For longer chains (e.g., -C₂F₅), use Heptafluorobutyric anhydride.[1]
Workup: Stir at RT for 2 hours. Quench with 1M HCl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The N-acyl intermediate is usually stable and can be used directly.
Step 2: Cyclization (The Houlihan/Asachenko Modification)
To install a perfluoroalkyl group at the C3 position , a direct cyclization is difficult.[1] Instead, we construct the unsubstituted indole core first, then utilize the inherent nucleophilicity of the indole C3 position toward electrophilic radicals. The Langlois reagent (CF₃SO₂Na) or Perfluoroalkyl Iodides (Rf-I) with Sodium Dithionite (Na₂S₂O₄) generate Rf radicals that selectively attack C3.[1]
Experimental Procedure
Step 1: Synthesis of Methyl 1H-indole-6-carboxylate
Formylation: Reflux Methyl 3-amino-4-methylbenzoate in DMF-DMA (Dimethylformamide dimethyl acetal) to form the enamine/amidine species, or use Formic Acid/DCC to make the N-formyl derivative.[1]
Cyclization: Treat the N-formyl intermediate with Potassium tert-butoxide (KOtBu) in THF or Toluene at 80°C.
Result: This yields the parent indole with H at C2 and C3.
Step 2: Radical Perfluoroalkylation (The Na₂S₂O₄ Method)[1]
Solvent System: Prepare a mixture of DMSO/CH₃CN/H₂O (ratio 1:2:1).[1][4] This biphasic/aqueous system is critical for solubilizing the dithionite.
Reactants: Dissolve Methyl 1H-indole-6-carboxylate (1.0 equiv) and the Perfluoroalkyl Iodide (e.g., CF₃(CF₂)₃I) (1.5 equiv) in the solvent.
Reaction: Stir at RT to 40°C for 4–6 hours. The reaction is often exothermic.
Mechanism: Dithionite reduces the Rf-I to generate the Rf radical ([1]•Rf).[1][5][6][7][8] The radical attacks the electron-rich C3 of the indole. Re-aromatization occurs via oxidation or loss of HI.
Data Summary Table: Protocol B
Parameter
Specification
Notes
Regioselectivity
C3 > C2
C3 is electronically favored. If C3 is blocked, reaction goes to C2.
Cause: Electronic pull of the Ester group at C6 deactivates the ring, making C3 less nucleophilic than usual.[1]
Fix: Lower the temperature to 0°C to improve selectivity. If C2-alkylation persists, block C2 with a temporary group (e.g., TMS) or accept the mixture and separate via HPLC.
Ester Hydrolysis[1]
Risk: Both protocols use bases or aqueous conditions that can hydrolyze the methyl ester (at C6) to the carboxylic acid.[1]
Mitigation:
In Protocol A: Use DBN (non-nucleophilic base) rather than alkoxides.
In Protocol B: Maintain pH near neutral with NaHCO₃ buffer.
References
Houlihan, W. J., et al. (1981).[1] Modified Madelung Indole Synthesis.[1] Journal of Organic Chemistry.[1] Link[1]
Asachenko, A. F., et al. (2024).[1][7] Metal-Free Synthesis of 2-(Per)Fluoroalkyl Indoles via Intramolecular Cyclization.[1][7] ChemistryViews/EurJOC.[1] Link
Leng, F., et al. (2023).[1] Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides enabled by Na2S2O4.[1][8][9] PubMed/RSC Advances.[1] Link
Castanet, A. S., et al. (2002).[1][10] Mild and regioselective iodination of electron-rich aromatics.[10] Tetrahedron Letters.[1][10] Link
analytical methods for characterizing methyl 3-amino-2-methoxy-4-methylbenzoate
An In-Depth Technical Guide to the Analytical Characterization of Methyl 3-amino-2-methoxy-4-methylbenzoate Abstract This comprehensive guide details the analytical methodologies for the complete characterization of Meth...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Analytical Characterization of Methyl 3-amino-2-methoxy-4-methylbenzoate
Abstract
This comprehensive guide details the analytical methodologies for the complete characterization of Methyl 3-amino-2-methoxy-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. As the quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates, robust and reliable analytical controls are paramount. This document provides field-proven protocols for chromatographic purity, spectroscopic identification, and quantitative assessment, designed for researchers, quality control analysts, and drug development professionals. The methodologies are structured to ensure scientific integrity and meet stringent regulatory expectations for data quality and traceability.
Introduction and Compound Overview
Methyl 3-amino-2-methoxy-4-methylbenzoate is a substituted aromatic compound featuring multiple functional groups: a primary aromatic amine, a methoxy ether, a methyl ester, and a methyl group on the benzene ring. This unique substitution pattern makes it a versatile building block in medicinal chemistry. The presence of these reactive sites necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability.
The control of impurities, whether process-related (starting materials, by-products) or degradation products, is a critical aspect of Chemistry, Manufacturing, and Controls (CMC) for any drug substance. Therefore, a well-characterized profile for this intermediate is the foundational step in ensuring the safety and efficacy of the final API. This guide establishes a framework for achieving this comprehensive characterization.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for method development and sample handling. As this specific isomer is not widely documented in public literature, many properties are calculated or predicted based on its structure.
Property
Value / Description
Source
Chemical Structure
-
IUPAC Name
methyl 3-amino-2-methoxy-4-methylbenzoate
-
Molecular Formula
C₁₀H₁₃NO₃
Calculated
Molecular Weight
195.22 g/mol
Calculated
Appearance
Expected to be an off-white to light-yellow solid
Analogy
Solubility
Expected to be soluble in organic solvents like Methanol, Acetonitrile, DMSO, Dichloromethane; sparingly soluble in water.
Analogy
Predicted XLogP3
~2.0 - 2.5
Predicted
Integrated Analytical Workflow
A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. The following workflow provides a logical sequence for the analysis of a new batch of Methyl 3-amino-2-methoxy-4-methylbenzoate, ensuring identity, purity, and quality are confirmed efficiently.
Caption: Integrated workflow for the complete characterization of a new batch.
Application Notes and Experimental Protocols
Part 1: Chromatographic Purity and Impurity Profiling
The primary goal of chromatographic analysis is to separate the main compound from any process-related impurities (e.g., starting materials, by-products) and potential degradants. An orthogonal approach using both HPLC and GC-MS provides the most comprehensive impurity profile.
This method is the cornerstone for purity assessment due to its robustness and suitability for non-volatile, polar compounds like aromatic amines.
Principle & Causality: The compound is separated on a non-polar stationary phase (C18) based on its hydrophobicity. A polar mobile phase elutes the components, with more polar impurities eluting earlier and more non-polar impurities eluting later than the main peak. Using a Diode Array Detector (DAD) allows for peak purity analysis by comparing UV spectra across the peak, which is a self-validating check for co-elution. The use of formic acid in the mobile phase makes the method compatible with mass spectrometry (LC-MS) for impurity identification if needed.[1]
Protocol: HPLC Purity Determination
Sample Preparation:
Accurately weigh approximately 25 mg of Methyl 3-amino-2-methoxy-4-methylbenzoate into a 50 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). This yields a concentration of ~0.5 mg/mL.
For impurity detection, a more concentrated solution (~1.0 mg/mL) may be required.
Chromatographic Conditions:
Parameter
Setting
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Standard reverse-phase column providing good resolution for aromatic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for good peak shape and MS compatibility.[1]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic modifier for elution.
Gradient
0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B
A gradient is essential to elute both polar and non-polar impurities in a reasonable runtime.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Ensures reproducible retention times.
Injection Volume
10 µL
Balances sensitivity with potential for peak overload.
Detector
DAD at 254 nm, scan range 200-400 nm
254 nm is a common wavelength for aromatic compounds. The full scan is critical for peak purity assessment and identifying impurities with different chromophores.[2]
System Suitability Test (SST):
Perform five replicate injections of the standard solution.
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
The tailing factor should be ≤ 2.0.
The theoretical plates (N) should be ≥ 2000.
Analysis & Calculation:
Inject the sample solution.
Calculate the purity by area percent:
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities that might not be well-retained or resolved by RP-HPLC.
Principle & Causality: Aromatic amines are polar and can exhibit poor peak shape and thermal degradation in a GC system. Derivatization is necessary to make the molecule more volatile and thermally stable.[3] Silylation, for example, replaces the active protons on the amine group with a non-polar trimethylsilyl (TMS) group. This reduces column interactions and improves chromatographic performance. Mass spectrometry provides definitive identification of separated peaks based on their mass-to-charge ratio and fragmentation patterns.
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
GC-MS Conditions:
Parameter
Setting
Rationale
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column for a wide range of analytes.[4]
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inert carrier gas providing good efficiency.
Oven Program
Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min
A temperature program is required to separate compounds with different boiling points.
Injector
280 °C, Splitless mode
Splitless injection is used for trace analysis to ensure all of the sample reaches the column.
MS Transfer Line
280 °C
Prevents condensation of analytes.
Ion Source
230 °C, Electron Ionization (EI) at 70 eV
Standard EI conditions for generating reproducible fragmentation patterns.
Mass Range
m/z 40 - 550
Covers the expected mass of the derivatized parent molecule and its fragments.
Part 2: Structural Elucidation and Identity Confirmation
Spectroscopic techniques provide an unambiguous "fingerprint" of the molecule, confirming its covalent structure.
NMR is the most powerful technique for structural elucidation in solution. The predicted chemical shifts and coupling patterns provide a detailed map of the molecule's proton and carbon framework.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.35
d, J ≈ 8.0 Hz
1H
H-6 (Aromatic)
Downfield due to deshielding from the adjacent ester, ortho to the methyl group.
~6.55
d, J ≈ 8.0 Hz
1H
H-5 (Aromatic)
Upfield due to strong electron-donating effect of the ortho -NH₂ group.
~4.50
br s
2H
-NH₂
Broad signal due to quadrupole relaxation and exchange; chemical shift is concentration and solvent dependent.
~3.88
s
3H
-COOCH₃
Typical chemical shift for a methyl ester.
~3.85
s
3H
Ar-OCH₃
Typical chemical shift for an aromatic methoxy group.
~2.15
s
3H
Ar-CH₃
Typical chemical shift for a methyl group on a benzene ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
Rationale
~167.5
C=O (Ester)
Carbonyl carbon, deshielded.
~150.0
C-2
Aromatic carbon attached to the electron-donating OCH₃ group.
~145.0
C-3
Aromatic carbon attached to the strongly electron-donating NH₂ group.
~128.0
C-6
Aromatic CH, deshielded by the adjacent ester.
~125.0
C-4
Aromatic carbon attached to the methyl group.
~120.0
C-1
Aromatic carbon attached to the ester group.
~110.0
C-5
Aromatic CH, shielded by the adjacent NH₂ group.
~61.0
Ar-OCH₃
Methoxy carbon.
~52.0
-COOCH₃
Methyl ester carbon.
~16.0
Ar-CH₃
Aromatic methyl carbon.
FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands (KBr Pellet or ATR):
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Functional Group
3450 - 3350
Medium, Sharp (2 bands)
N-H Asymmetric & Symmetric Stretch
Primary Aromatic Amine
3050 - 3000
Weak-Medium
Aromatic C-H Stretch
Benzene Ring
2980 - 2850
Weak-Medium
Aliphatic C-H Stretch
-CH₃, -OCH₃
1720 - 1700
Strong
C=O Stretch
Ester
1620 - 1580
Medium-Strong
N-H Bend (Scissoring)
Primary Amine
1600, 1480
Medium-Weak
C=C Stretch
Aromatic Ring
1300 - 1200
Strong
Asymmetric C-O-C Stretch
Aryl Ether & Ester
1150 - 1050
Strong
Symmetric C-O-C Stretch
Aryl Ether & Ester
MS provides the molecular weight and fragmentation data, which corroborates the proposed structure.
Expected EI-MS Fragmentation:
Molecular Ion (M⁺•): m/z = 195. The presence of this peak confirms the molecular weight.
Major Fragments:
m/z 164: [M - OCH₃]⁺• (Loss of methoxy radical from the ester or ether).
m/z 136: [M - COOCH₃]⁺ (Loss of the carbomethoxy group).
m/z 121: [m/z 136 - CH₃]⁺ (Subsequent loss of the ring methyl group).
System Integration for Comprehensive Quality Assessment
No single technique can provide a complete picture of the intermediate's quality. The power of this analytical approach lies in integrating the data from orthogonal methods.
Caption: Relationship between analytical techniques and quality attributes.
References
Tornqvist, M., & Vaca, C. E. (1990). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Available at: [Link]
Pharmaffiliates. Methyl 3-amino-4-(2-methoxy-2-oxoethyl)benzoate. Pharmaffiliates. Available at: [Link]
Centers for Disease Control and Prevention. Supporting Information. CDC Stacks. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate. PubChem. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734814, Methyl 3-Amino-4-methoxybenzoate. PubChem. Available at: [Link]
Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. Available at: [Link]
Royal Society of Chemistry. Electronic Supplementary Information (ESI) for New Journal of Chemistry. Royal Society of Chemistry. Available at: [Link]
Yin, Y. et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]
Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. Available at: [Link]
SIELC Technologies (2018). Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC. Available at: [Link]
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. Available at: [Link]
Fan, Y. et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available at: [Link]
SpectraBase. Methyl 2-({4-[(3-methoxyphenoxy)methyl]benzoyl}amino)benzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
PrepChem. Synthesis of methyl 3-methoxy-4-methylbenzoate. PrepChem.com. Available at: [Link]
Jai Swaminarayan Multichem (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem. Available at: [Link]
Ahmed, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid. PubChem. Available at: [Link]
PhytoBank. 13C NMR Spectrum (PHY0009090). PhytoBank. Available at: [Link]
NIST. Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Available at: [Link]
U.S. Department of Agriculture Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. FSIS. Available at: [Link]
Ahmed, N. R. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
Technical Support Center: Synthesis of Methyl 3-amino-2-methoxy-4-methylbenzoate
Introduction: Methyl 3-amino-2-methoxy-4-methylbenzoate is a substituted aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution patte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Methyl 3-amino-2-methoxy-4-methylbenzoate is a substituted aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple reaction sites for diversification, making it a valuable intermediate for constructing complex molecular architectures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for its synthesis. We will explore logical synthetic pathways, address common experimental challenges, and offer field-proven solutions to optimize reaction yields and purity.
Section 1: Proposed Synthetic Pathways
Given the substitution pattern of the target molecule, two primary retrosynthetic disconnections are most logical. The choice between these routes depends on starting material availability and the desired scale of the synthesis.
Route A: Reduction of a Nitro Intermediate. This is a classic and often highly reliable approach for introducing an aromatic amine. The synthesis begins with a commercially available or readily synthesized precursor, which is nitrated, esterified, and finally reduced.
Route B: Direct Esterification of an Amino Acid. This route is more direct but is entirely dependent on the availability of the 3-amino-2-methoxy-4-methylbenzoic acid precursor, which is not commonly available and would likely need to be synthesized, often via the reduction of its corresponding nitro acid (linking it back to Route A).
The workflow below outlines these strategic approaches.
Optimization
common side products in the synthesis of substituted aminobenzoates
Welcome to the Technical Support Center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Introduction
Substituted aminobenzoates are crucial building blocks in the pharmaceutical and materials science industries. Their synthesis, while conceptually straightforward, is often plagued by the formation of side products that can complicate purification and reduce yields. This guide will focus on the three most common synthetic routes and their associated side products:
Fischer-Speier Esterification of Aminobenzoic Acids
Reduction of Substituted Nitrobenzoates
N-Arylation of Aminobenzoates (Buchwald-Hartwig and Ullmann Reactions)
Understanding the mechanistic origin of these impurities is the first step toward mitigating their formation. This center is structured to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot your specific system effectively.
Part 1: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.
I. Fischer-Speier Esterification of Aminobenzoic Acids
This acid-catalyzed reaction between an aminobenzoic acid and an alcohol is a classic method for preparing aminobenzoate esters.[1][2][3] However, the bifunctional nature of the starting material can lead to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 4-aminobenzoic acid is giving a very low yield. What are the likely causes?
A1: Low yields in Fischer esterifications are often due to the reversible nature of the reaction.[4] The accumulation of water, a byproduct, drives the equilibrium back to the starting materials. Additionally, the basic amino group of the starting material neutralizes the acid catalyst, necessitating the use of stoichiometric amounts of acid.[5]
Q2: I'm observing a significant amount of a high-molecular-weight, insoluble material in my reaction mixture. What could this be?
A2: This is likely due to the formation of amide-linked dimers or oligomers. The amino group of one molecule can react with the activated carboxylic acid of another, especially if the esterification is slow or incomplete.
Q3: My final product is discolored (yellow or brown). What is the cause and how can I prevent it?
A3: Discoloration is often a result of air oxidation of the electron-rich amino group, which can form colored impurities.[4] This is exacerbated by prolonged reaction times and high temperatures.
1. Use a large excess of the alcohol (5-10 fold) to shift the equilibrium.2. Remove water as it forms using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene).3. Use at least one equivalent of a strong acid (e.g., H₂SO₄, p-TsOH) to both catalyze the reaction and protonate the amino group.4. Increase the reaction time and monitor progress by TLC.
Formation of Insoluble Byproducts
1. Dimerization/Oligomerization via amide bond formation.[6]
1. Ensure the reaction temperature is optimized for esterification, not so high as to favor amide formation.2. Use a more efficient esterification method for sterically hindered substrates, such as using an acyl chloride or a coupling agent like DCC.
1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents.3. Purify the final product by recrystallization, potentially with the addition of activated carbon to remove colored impurities.
Incomplete Removal of Starting Acid
1. Similar polarity of the ester and the unreacted acid.
1. During aqueous workup, carefully basify the solution (e.g., with NaHCO₃ or Na₂CO₃) to deprotonate the unreacted carboxylic acid, making it water-soluble and easily separable from the organic-soluble ester.[7]
Workflow for Optimizing Fischer Esterification
Caption: Troubleshooting workflow for Fischer esterification.
II. Reduction of Substituted Nitrobenzoates
The reduction of a nitro group to an amine is a fundamental transformation for accessing aminobenzoates when the corresponding nitro compound is readily available. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) and metal-based reagents (e.g., SnCl₂, Fe/HCl).[8][9]
Frequently Asked Questions (FAQs)
Q1: My reduction of a nitrobenzoate ester is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A1: Incomplete reduction can be due to catalyst deactivation (in catalytic hydrogenation) or insufficient reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. For metal-based reductions, increasing the equivalents of the reducing agent and ensuring adequate mixing can improve conversion.
Q2: I'm observing a colored impurity in my reaction. What could it be?
A2: A common cause of color is the formation of azo compounds, which arise from the condensation of partially reduced intermediates (nitroso and hydroxylamine species).[10][11] This is more prevalent under certain pH conditions.
Q3: I am trying to reduce a dinitro-substituted benzoate to a diamino-substituted benzoate, but I'm getting a mixture of products. How can I improve the selectivity?
A3: Selective reduction of one nitro group in the presence of another can be challenging. The choice of reducing agent and reaction conditions is critical. Milder reducing agents or stoichiometric control may be necessary.
Troubleshooting Guide: Reduction of Nitrobenzoates
1. For catalytic hydrogenation, use fresh catalyst and ensure the substrate is free of sulfur or other catalyst poisons. Increase hydrogen pressure if possible.2. For metal-based reductions, increase the molar equivalents of the reducing agent and acid (if applicable).3. Choose a solvent system that fully dissolves the substrate.
Formation of Colored Impurities (Azo Compounds)
1. Condensation of nitroso and hydroxylamine intermediates.[11]
1. Ensure strongly reducing conditions to push the reaction past the intermediate stages quickly.2. Optimize the pH of the reaction; azo formation can be pH-dependent.
Over-reduction of other functional groups
1. The reducing agent is too harsh for other sensitive groups in the molecule (e.g., aldehydes, ketones).
1. Choose a milder, more chemoselective reducing agent. For example, SnCl₂ is often milder than catalytic hydrogenation for certain functional groups.[8][12]
Formation of Hydroxylamine Intermediate
1. Incomplete reduction.
1. Increase reaction time or temperature, or use a stronger reducing system.
Mechanism of Azo Dye Formation during Nitro Reduction
Caption: Formation of azo side products during nitro reduction.
III. N-Arylation of Aminobenzoates (Buchwald-Hartwig & Ullmann Reactions)
These powerful cross-coupling reactions are used to form C-N bonds, enabling the synthesis of N-aryl aminobenzoates. The Buchwald-Hartwig amination typically uses a palladium catalyst with a phosphine ligand, while the Ullmann condensation employs a copper catalyst.[7][10][13]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is giving me a significant amount of the dehalogenated starting material. What is causing this?
A1: This side product, known as a hydrodehalogenation product, arises from a competing reaction pathway where the aryl halide is reduced instead of coupled. This can be influenced by the choice of ligand, base, and the presence of water.
Q2: In my Ullmann coupling, I am getting a significant amount of a biaryl side product. How can I avoid this?
A2: This is due to a competing homocoupling of the aryl halide, which is a classic Ullmann reaction.[14][15] Optimizing the reaction conditions, such as temperature and catalyst system, can favor the desired heterocoupling.
Q3: My reaction is sluggish and gives low conversion. What are the key parameters to optimize?
A3: For both reactions, the choice of ligand, base, solvent, and temperature are critical. The catalyst system (metal and ligand) must be carefully chosen based on the specific substrates. The base is also crucial and can significantly impact the reaction rate and side product formation.
Troubleshooting Guide: N-Arylation Reactions
Problem
Potential Cause(s)
Troubleshooting & Optimization
Hydrodehalogenation (Buchwald-Hartwig)
1. Competing reduction pathway.
1. Screen different phosphine ligands; bulkier, more electron-donating ligands can sometimes suppress this side reaction.2. Ensure anhydrous conditions, as water can be a proton source.3. Use a non-protic solvent.
1. Lower the reaction temperature.2. Use a ligand that promotes the desired C-N coupling over C-C coupling.3. Ensure the stoichiometry of the reactants is carefully controlled.
Low Conversion
1. Inactive catalyst.2. Inappropriate ligand, base, or solvent.
1. Use a pre-catalyst or ensure the active catalyst is generated in situ.2. Screen a panel of ligands, bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃), and solvents (e.g., toluene, dioxane, DMF).
Formation of Aryl Ether/Thioether (Ullmann)
1. Presence of contaminating alcohols or thiols.
1. Use high-purity, anhydrous solvents and reagents.[16]
Part 2: Common Side Products and Their Characterization
A summary of common side products, their structures, and the conditions that favor their formation is presented below.
Synthetic Route
Common Side Product(s)
Structure
Conditions Favoring Formation
Characterization Notes
Fischer Esterification
Amide Dimer
Ar(CO)-NH-Ar-COOR
High temperatures, long reaction times, insufficient alcohol.
High MW, low solubility. Can be identified by MS and IR (amide C=O stretch).
Oxidation Products
(Colored impurities)
Presence of air, high temperatures.
Often a complex mixture. Can lead to broad signals in NMR and a colored appearance.
Highly colored. Can be identified by UV-Vis spectroscopy and MS.
Hydroxylamine
Ar-NHOH
Incomplete reduction.
Can be detected by LC-MS. May be unstable.
Buchwald-Hartwig
Hydrodehalogenated Arene
Ar-H
Presence of water, non-optimal ligand/base combination.
Lower MW than the starting aryl halide. Can be identified by GC-MS and ¹H NMR (disappearance of halogen-induced shifts, appearance of new aromatic proton signal).
Diarylamine
Ar-NH-Ar'
If the starting amine is a primary amine, double arylation can occur.
Higher MW than the desired product. Can be identified by LC-MS and NMR.
Ullmann Condensation
Biaryl
Ar-Ar
High temperatures, absence of a suitable nucleophile.[14][15]
Can be identified by GC-MS and NMR.
General
Hydroxylated Byproduct
HO-Ar-COOR
Diazotization of the amino group (e.g., by trace nitrites in acid) followed by reaction with water.[17]
Can be identified by LC-MS (increase in mass by 16 Da) and NMR (new phenolic OH signal).
Part 3: Experimental Protocols
Protocol 1: Purification of a Substituted Aminobenzoate from Unreacted Aminobenzoic Acid
This protocol describes a standard workup procedure to separate the ester product from the unreacted starting acid.
Cool the Reaction Mixture: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
Solvent Removal (if applicable): If a high-boiling solvent like toluene was used, remove it under reduced pressure.
Dissolution: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Aqueous Wash (Neutralization): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently. Repeat the wash until the aqueous layer is basic (test with pH paper).
Separation: The unreacted aminobenzoic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer. The aminobenzoate ester will remain in the organic layer.
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
Further Purification: The crude ester can be further purified by recrystallization or column chromatography.
Protocol 2: Troubleshooting Column Chromatography of Polar Aminobenzoates
Polar aminobenzoates can be challenging to purify by column chromatography. Here are some troubleshooting steps.
Problem: The compound streaks or does not move from the baseline (using a non-polar eluent like hexane/ethyl acetate).
Solution: The compound is too polar for the eluent. Increase the polarity of the mobile phase by adding a more polar solvent like methanol. A common eluent system for polar compounds is dichloromethane/methanol.[18]
Problem: The compound still streaks even with a polar eluent.
Solution: The acidic/basic nature of the silica gel may be causing issues. Add a small amount of a modifier to the eluent. For basic compounds like aminobenzoates, adding a small amount of triethylamine (~0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid can be added.
Problem: The compound is difficult to separate from a similarly polar impurity.
Solution: Improve the resolution by using a shallower solvent gradient (if using gradient elution) or by trying a different stationary phase (e.g., alumina instead of silica gel).
References
Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
Reduction of Azo Dyes and Nitroaromatic Compounds by Bacterial Enzymes from the Human Intestinal Tract - Semantic Scholar. [Link]
Determination of the Conformation of 2-Hydroxy- and 2-Aminobenzoic Acid Dimers Using 13C NMR and Density Functional Theory/Natural Bond Order Analysis: The Central Importance of the Carboxylic Acid Carbon | The Journal of Physical Chemistry A - ACS Publications. [Link]
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]
Experiment 3. Ester Formation: Preparation of Benzocaine. II. The Mechanism for the Acid-catalyzed Esterification [Commonly refe. [Link]
(PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. [Link]
DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. [Link]
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]
Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors - Research Journal of Pharmacy and Technology. [Link]
Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. [Link]
Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. [Link]
P-Aminobenzoic Acid Diazotization | PDF - Scribd. [Link]
KR20130093981A - Method for preparing p-aminobenzoic acid - Google P
Aminobenzoate Synthesis Technical Support Center: Optimization & Troubleshooting
Welcome to the Technical Support Center for the synthesis of aminobenzoate derivatives (specifically, the Fischer esterification of 4-aminobenzoic acid to ethyl p-aminobenzoate, commonly known as benzocaine). As a Senior...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of aminobenzoate derivatives (specifically, the Fischer esterification of 4-aminobenzoic acid to ethyl p-aminobenzoate, commonly known as benzocaine). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the thermodynamic and kinetic causalities behind reaction parameters, providing you with self-validating protocols and actionable troubleshooting steps to ensure high-yield, high-purity synthesis.
Part 1: Mechanistic Causality in Reaction Time & Temperature
The synthesis of ethyl p-aminobenzoate relies on a classic Fischer esterification, an equilibrium-driven nucleophilic acyl substitution. Understanding the "why" behind the parameters is critical for optimization:
Thermodynamic Equilibrium vs. Kinetic Rate: The reaction between 4-aminobenzoic acid (PABA) and ethanol is reversible. While increasing the temperature accelerates the kinetic rate (reaching equilibrium faster), it does not shift the thermodynamic equilibrium toward the product. To drive the reaction forward, a 5–10 fold molar excess of absolute ethanol is required[1].
The Temperature Ceiling (60°C–90°C): For conventional heating, reflux temperatures must be strictly maintained between 60°C and 90°C[2]. Exceeding this ceiling provides the activation energy for unwanted side reactions. The free amino group on the aromatic ring is susceptible to oxidation and polymerization in the presence of hot, concentrated sulfuric acid[1].
Time Constraints (60–90 minutes): Prolonged heating does not improve yield once equilibrium is reached. Instead, extended reaction times (beyond 90 minutes) exponentially increase the probability of thermal degradation, leading to a significantly darkened reaction mixture and residual impurities[1].
Microwave-Assisted Organic Synthesis (MAOS): By utilizing sealed-vessel microwave irradiation, the reaction can be pushed to 130°C for a fraction of the time (15 minutes). This rapid heating overcomes the activation energy barrier instantly, achieving up to 98% yield while minimizing the time window for thermal degradation[3].
Part 2: Troubleshooting Guides & FAQs
This section addresses the most common experimental failures encountered during aminobenzoate synthesis.
Q1: My reaction mixture turned dark brown/black during reflux. What went wrong?A1: This indicates thermal decomposition or polymerization of the starting material[1]. The amino group of PABA is highly reactive. When exposed to high temperatures for extended periods in the presence of a strong oxidizing acid (H₂SO₄), side reactions dominate.
Action: Strictly monitor your heating mantle. Ensure the temperature does not exceed 90°C and stop the reflux at the 60–90 minute mark[2].
Q2: My ester yield is consistently below 50%. How can I optimize this?A2: Low yield is typically a thermodynamic issue, not a kinetic one. If the reaction has reached equilibrium, heating it longer will not help.
Action: Ensure you are using absolute ethanol (water drives the equilibrium backward). Use a 5–10 fold molar excess of ethanol[1]. If conventional methods fail, consider transitioning to a microwave-assisted protocol (see Protocol B), which has been shown to increase yields to >90%[3].
Q3: During work-up, the product formed an oily layer instead of a white precipitate. Why?A3: "Oiling out" occurs when the product precipitates at a temperature above its melting point, or due to rapid, localized pH spikes during neutralization.
Action: You must cool the reaction mixture to room temperature before adding the neutralizing base (10% Na₂CO₃)[1]. Add the base dropwise with vigorous stirring to prevent localized basicity. The target pH is exactly 8; this minimizes the solubility of benzocaine[2]. Finally, use an ice bath to force the oil to crystallize into a solid lattice.
Q4: My final powder is clumping and degrading in storage. How do I fix the drying phase?A4: Excess moisture leads to clumping, microbial growth, and hydrolysis of the ester bond, reducing shelf life.
Action: Dry the product in a controlled oven at 60°C to 85°C. Drying at excessively high temperatures will melt or decompose the benzocaine. You must verify that the final moisture content is below 1% to ensure a stable, free-flowing powder[2].
Part 3: Optimization Data Matrix
The following tables summarize the quantitative parameters required for optimizing both conventional and microwave-assisted synthesis.
Table 1: Reaction Parameter Comparison (Conventional vs. Microwave)
Parameter
Conventional Reflux
Microwave-Assisted (MAOS)
Mechanistic Impact
Temperature
60°C – 90°C
130°C
MAOS utilizes rapid dielectric heating to bypass the slow kinetic buildup of conventional reflux.
Reaction Time
60 – 90 minutes
15 minutes (3 × 5 min)
Shorter times in MAOS prevent the oxidation of the amino group despite higher temperatures.
Catalyst Loading
Continuous (Initial add)
Intermittent (Every 5 min)
Intermittent addition in MAOS overcomes equilibrium plateauing.
Average Yield
65% – 80%
90% – 98%
MAOS provides superior thermodynamic conversion with fewer side reactions.
Table 2: Drying & Isolation Parameters
Process Step
Target Parameter
Critical Limit
Consequence of Deviation
Neutralization
pH ~8.0
Do not exceed pH 9.0
Re-dissolution of product or base-catalyzed hydrolysis of the ester.
Precipitation
0°C – 4°C (Ice Bath)
> 10°C
Product oils out or remains dissolved in the solvent matrix.
Drying Temp
60°C – 85°C
> 88°C (Melting Point)
Product melts, decomposes, or discolors.
Moisture Content
< 1.0%
> 1.0%
Clumping, poor shelf-life, and degradation.
Part 4: Verified Experimental Protocols
Every protocol must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one.
Reaction Setup: In a round-bottom flask, combine 4-aminobenzoic acid (PABA) with a 5–10 fold molar excess of absolute ethanol.
Catalysis: Slowly add concentrated H₂SO₄ dropwise while stirring. Validation Check: The mixture should become a clear solution as the acid salt forms.
Reflux: Attach a reflux condenser. Heat the mixture to 60°C–90°C using a temperature-controlled heating mantle. Reflux for exactly 60 to 90 minutes. Validation Check: Perform a TLC (Thin Layer Chromatography) spot check at 60 minutes. The PABA spot should be nearly consumed.
Cooling: Remove from heat and allow the flask to cool completely to room temperature.
Neutralization: Slowly add a 10% Na₂CO₃ solution dropwise with continuous stirring. Validation Check: Use pH paper to confirm the solution has reached pH 8. CO₂ evolution (bubbling) will cease.
Isolation: Submerge the flask in an ice bath for 15 minutes to maximize precipitation. Collect the crude ester via vacuum filtration using a Büchner funnel. Wash with cold deionized water.
Drying: Dry the solid in an oven at 60°C–85°C. Validation Check: Perform a Loss on Drying (LOD) test to ensure moisture is <1%.
Reaction Setup: In a 3 mL dedicated microwave reaction vessel, combine PABA, absolute ethanol, and a catalytic amount of concentrated H₂SO₄ (approx. 4% v/v).
Irradiation Cycle 1: Seal the vessel and irradiate in a microwave reactor at 130°C for 5 minutes.
Intermittent Catalysis: Carefully vent the vessel, add an additional micro-dose of H₂SO₄ catalyst, and reseal.
Irradiation Cycles 2 & 3: Repeat the 5-minute irradiation at 130°C two more times (Total time = 15 minutes). Validation Check: TLC should show complete conversion with no residual PABA.
Work-up: Evaporate the solvent under reduced pressure, dissolve the crude residue in ethyl acetate, and proceed with standard washing and drying.
Part 5: Mechanistic & Workflow Visualizations
Fig 1. Experimental workflow for the Fischer esterification of 4-aminobenzoic acid.
Fig 2. Troubleshooting decision tree for optimizing reaction time and temperature.
References
SupplyBenzocaine. "How to Turn Liquid Benzocaine Into Powder?" SupplyBenzocaine Process Guides. Available at: [Link][2]
Studylib. "Improved Fischer Esterification of Substituted Benzoic Acid under Microwave." Studylib Research Archives. Available at:[Link][3]
Technical Support Center: Troubleshooting Incomplete Nitro Reductions
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the reduction of a nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the reduction of a nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation. However, it is rarely a simple one-step process.
The most common point of failure in this workflow is incomplete reduction , characterized by the accumulation of the hydroxylamine (-NHOH) intermediate. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your reductions reach completion cleanly and chemoselectively.
Mechanistic Insight: The Hydroxylamine Bottleneck
The reduction of a nitro group is a six-electron process that proceeds through a cascade of two-electron transfers[1]. The initial reduction to the nitroso (-NO) and subsequent reduction to the hydroxylamine (-NHOH) intermediates are kinetically rapid. However, the final two-electron cleavage of the N-O bond to form the target amine is kinetically sluggish, creating a significant bottleneck[2][3].
If the reaction environment lacks sufficient proton donors, hydrogen mass transfer, or specific catalytic activity, the hydroxylamine accumulates[4]. In neutral or basic media, this accumulated hydroxylamine can undergo bimolecular condensation with the highly reactive nitroso intermediate, irreversibly forming colored azo, azoxy, or hydrazo dimers[3][5].
Mechanistic pathway of nitro reduction highlighting the hydroxylamine bottleneck and dimer formation.
Q1: My LC-MS shows a major peak at M+16 relative to my desired amine. Why is the reaction stalling?A1: The M+16 peak corresponds exactly to the N-arylhydroxylamine intermediate (Ar-NHOH)[1]. This accumulation occurs because the final N-O bond cleavage is the rate-limiting step[2]. The stall is typically caused by catalyst deactivation (poisoning by sulfur/amines), insufficient hydrogen mass transfer at the gas-liquid-solid interface, or a lack of proton donors required to turn the oxygen into a viable leaving group (water)[4].
Q2: How can I force the hydroxylamine intermediate to fully reduce to the amine?A2: You must alter the reaction environment to lower the activation energy of the N-O bond cleavage.
Acidic Modifiers: Add a protic solvent or an acidic modifier (like acetic acid). This protonates the hydroxylamine oxygen, facilitating its departure as water[6][7].
Catalyst Doping: Switch to a Vanadium (V) doped platinum or palladium catalyst. Vanadium dopants specifically promote the disproportionation of the hydroxylamine intermediate into the amine and nitroso species, effectively clearing the bottleneck[8].
Mass Transfer: Increase the impeller speed and hydrogen pressure. The final step requires high local hydrogen availability at the catalyst surface[3].
Q3: I am observing brightly colored impurities (yellow/orange/red) and high molecular weight masses. What happened?A3: You are observing the formation of azo, azoxy, or hydrazo dimers. These form via base-catalyzed condensation between the accumulated hydroxylamine and the nitroso intermediate[3][5]. To prevent this, strictly avoid basic conditions during the reduction. If your substrate contains basic aliphatic amines, pre-form the HCl salt or run the reaction in an acidic buffer to suppress this bimolecular side reaction[7].
Q4: My substrate has a sensitive halogen (Br, I) that I need to retain. How do I achieve complete nitro reduction without hydrodehalogenation?A4: Halogenated nitroarenes, particularly iodo-arenes, are highly prone to hydroxylamine accumulation because the aggressive conditions required to push the hydroxylamine to the amine often trigger competitive hydrodehalogenation[5]. To solve this, abandon standard Pd/C. Instead, use a sulfided platinum catalyst (Pt/C-S) which poisons the dehalogenation activity, or switch entirely to a metal-mediated single-electron transfer (SET) reduction, such as Iron powder in acetic acid (Fe/AcOH) or Tin(II) chloride (SnCl₂)[1][6].
Quantitative Data: Catalyst & Condition Matrix
The table below summarizes the causality between reducing systems, their chemoselectivity, and the risk of hydroxylamine accumulation. Use this to select the optimal system for your specific substrate.
Reducing System
Chemoselectivity Profile
Hydroxylamine Accumulation Risk
Causality & Troubleshooting Resolution
H₂ + Pd/C
Low (Reduces alkenes, alkynes, halogens)
Moderate
Standard choice. If stalled, add an acidic modifier (AcOH) to protonate the N-O bond[6].
H₂ + Pt/C
Moderate (Spares some halogens)
High (Especially with iodo-arenes)
Pt is less active for N-O cleavage. Dope with Vanadium (V) to force disproportionation[8].
Fe / AcOH
High (Spares most reducible groups)
Low
SET mechanism bypasses the catalytic bottleneck. Ensure sufficient Fe equivalents and heat to 80 °C[1][6].
SnCl₂ / EtOH
High (Mild, spares carbonyls)
Moderate
Incomplete reduction occurs if SnCl₂ is limiting. Use 5 equivalents and heat to reflux[9].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol integrates an In-Process Control (IPC) feedback loop. This self-validating system guarantees that the reaction is not quenched while the hydroxylamine bottleneck persists.
Protocol: Chemoselective Catalytic Hydrogenation with IPC Feedback
Objective: Complete reduction of Ar-NO₂ to Ar-NH₂ while suppressing dimer formation and overcoming the Ar-NHOH bottleneck.
Step-by-Step Methodology:
Setup & Inerting: In a high-pressure reactor, dissolve the nitroarene (1.0 eq) in a protic solvent (e.g., Ethanol). Purge the vessel with Argon (3 cycles) to remove oxygen and prevent premature catalyst oxidation.
Acidic Modification: Add 1.0 to 2.0 equivalents of glacial acetic acid. Causality: This prevents base-catalyzed condensation into azo dimers and protonates the hydroxylamine intermediate to facilitate N-O cleavage[6].
Catalyst Addition: Add 5-10 wt% of Vanadium-doped Pt/C (or standard Pd/C) under an inert Argon atmosphere. Causality: V-dopants actively disproportionate the hydroxylamine[8].
Hydrogenation: Purge the vessel with Hydrogen (3 cycles). Pressurize to 3-5 bar H₂. Stir vigorously (>800 rpm) at 25-40 °C. Causality: High agitation ensures H₂ mass transfer, preventing catalyst starvation.
In-Process Control (IPC) & Validation: After 2 hours, sample the reaction and analyze via LC-MS.
Validation Check: Scan for the starting material, the product (M), and the hydroxylamine (M+16). If M+16 is present, the system is not validated for completion. Repressurize, increase the temperature by 10 °C, and continue stirring. Do not proceed to workup until the M+16 peak is entirely consumed.
Workup: Vent H₂, purge with Argon. Filter the catalyst through a pad of Celite under an inert atmosphere (to prevent oxidation of the newly formed electron-rich amine). Concentrate the filtrate and neutralize the acetate salt with saturated aqueous NaHCO₃ to isolate the free base amine.
Self-validating experimental workflow for catalytic hydrogenation with IPC feedback loop.
References
A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis, Benchchem,
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, Thieme,
Nitro Reduction - Common Conditions, Common Organic Chemistry,
Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor, RSC Publishing,
Technical Support Center: Troubleshooting the Reduction of Ethyl Nitroacet
Catalyst Selection for Efficient 3-Nitro-2-pentene Conversions, Benchchem,
The Evolution of High-Throughput Experimentation in Pharmaceutical Development, ACS Public
Section 1: The "Usual Suspects" — Solvent and Reagent Impurities
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Aminobenzoate Syntheses Welcome to the Advanced Diagnostics portal. As application scientists, we know that synthesizing aminobenzoates (such as ethyl 4-a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Aminobenzoate Syntheses
Welcome to the Advanced Diagnostics portal. As application scientists, we know that synthesizing aminobenzoates (such as ethyl 4-aminobenzoate or methyl 2-aminobenzoate) often yields crude NMR spectra that look confusing. Unexpected peaks are rarely random; they are physical evidence of solvent interactions, dynamic structural phenomena, or specific synthetic artifacts.
Below is our field-proven diagnostic logic for isolating the root cause of unexpected signals.
Diagnostic workflow for identifying unexpected NMR peaks in aminobenzoate samples.
Q: I observe a sharp, persistent peak around 1.25 ppm and another at 1.56 ppm in my CDCl₃ spectrum. My aminobenzoate product should not have these aliphatic signals. What is happening?
A: These are classic signatures of trace impurities introduced during extraction or sample preparation. The peak at 1.56 ppm in CDCl₃ is residual water[1]. The peak at 1.25 ppm, often accompanied by a broader multiplet at 0.86 ppm, is characteristic of non-polar hydrocarbon grease or plasticizers leaching from microcentrifuge tubes[2].
Causality & Mechanism: Aminobenzoates are highly polar and often require extensive aqueous workups. If the organic layer (e.g., ethyl acetate or dichloromethane) is not rigorously dried with anhydrous MgSO₄ or Na₂SO₄, water partitions into the NMR sample. Furthermore, storing samples in cheap plastic tubes or using heavily greased ground-glass joints introduces aliphatic contaminants that dominate the highly sensitive upfield region of the spectrum.
Table 1: Common ¹H NMR Impurities in Aminobenzoate Synthesis
(Data adapted from 3[3])
Impurity
CDCl₃ (ppm)
DMSO-d₆ (ppm)
Multiplicity
Causality / Source
Water
1.56
3.33
Singlet (s)
Incomplete drying of the organic extraction layer.
Ethyl Acetate
4.12, 2.05, 1.26
4.03, 1.99, 1.17
q, s, t
Residual extraction solvent trapped in the crystal lattice.
Ethanol
3.72, 1.25
3.44, 1.06
q, t
Unreacted starting material from ethyl esterification.
Grease (Apiezon)
0.86, 1.25
0.85, 1.24
m, br s
Leaching from ground-glass joints or plastic tubes.
Dichloromethane
5.30
5.76
Singlet (s)
Residual solvent from silica gel chromatography.
Section 2: Structural Phenomena — Dynamic NMR and the Amine Group
Q: The amine (-NH₂) peak for my ethyl 4-aminobenzoate is broad, and its chemical shift seems to "wander" between 3.5 ppm and 4.2 ppm across different batches. Is my product degrading?
A: No. This is a well-documented dynamic NMR phenomenon, not chemical degradation. The chemical shift of exchangeable protons (like -NH₂ or -OH) is highly dependent on sample concentration, temperature, and trace water content.
Causality & Mechanism: Aminobenzoates form strong intermolecular hydrogen bonds. At higher sample concentrations, increased hydrogen bonding deshields the amine protons, shifting their resonance downfield. Additionally, the quadrupolar relaxation of the ¹⁴N nucleus, combined with intermediate chemical exchange rates of the protons, causes the signal to broaden significantly[4].
To definitively prove that a wandering, broad peak belongs to the -NH₂ group, perform a deuterium exchange. This protocol is self-validating: the disappearance of the target peak and the simultaneous appearance of a new H-O-D peak confirms the hypothesis[4].
Initial Acquisition: Acquire a standard ¹H NMR spectrum of your aminobenzoate in CDCl₃ or DMSO-d₆ at 25 °C. Note the integral and position of the suspected -NH₂ peak.
D₂O Addition: Remove the NMR tube from the spectrometer and add 1–2 drops of heavy water (D₂O) directly into the sample.
Agitation: Cap the tube securely and shake vigorously for 30–60 seconds to ensure thorough biphasic mixing and proton-deuterium exchange.
Re-acquisition: Re-run the ¹H NMR spectrum using the exact same parameters.
Validation: The broad -NH₂ peak will disappear (or significantly diminish) as R-NH₂ converts to R-ND₂. A new sharp peak for H-O-D will appear (approximately 4.8 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆)[4].
Section 3: Synthetic Byproducts — Esterification and Reduction Artifacts
Q: I synthesized methyl 2-aminobenzoate via catalytic hydrogenation of the nitrobenzoate in ethyl acetate. I see an unexpected sharp singlet around 2.1 ppm. Could this be a byproduct?
A: Yes. You are likely observing an N-acetylation byproduct. The singlet at ~2.1 ppm corresponds to the -C(=O)CH₃ methyl group of an acetamide.
Causality & Mechanism: During high-temperature reductions or in the presence of acidic catalysts, the newly formed, highly nucleophilic primary amine (-NH₂) can attack the electrophilic carbonyl carbon of the ethyl acetate solvent. This transamidation side-reaction forms the N-acetylated aminobenzoate. To troubleshoot this, switch your reduction solvent to a non-acylating medium like ethanol or tetrahydrofuran (THF).
Protocol 2: Variable Temperature (VT) NMR for Rotamer Identification
If your aminobenzoate has undergone N-alkylation or N-acylation, you might observe "doubled" peaks in the aromatic or aliphatic regions. This is due to restricted rotation around the C-N amide bond, creating cis and trans rotamers.
Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature (25 °C). Note the pairs of peaks that you suspect are rotamers.
Heating: Increase the spectrometer's probe temperature in 10 °C increments (e.g., up to 60–80 °C, ensuring you remain at least 10 °C below the solvent's boiling point). Allow the temperature to equilibrate for 5 minutes at each step[4].
Acquisition: Run a spectrum at each new temperature.
Validation: As thermal energy increases, the rotation rate around the C-N bond exceeds the NMR timescale. The doubled peaks will broaden, coalesce, and merge into a single sharp, time-averaged peak. Cooling the sample back to 25 °C will regenerate the doubled peaks, validating that the extra peaks are dynamic rotamers, not chemical impurities[4].
Section 4: Instrumental Artifacts — Shimming and Concentration
Q: My product peaks are all distorted and asymmetrical, with a "tail" on one side. Is this a structural issue with the aminobenzoate?
A: No, this is an instrumental artifact caused by poor magnetic field homogeneity (shimming) or sample preparation issues[5].
Causality & Mechanism: If the Z-axis shims are misaligned, the magnetic field (B₀) varies across the vertical length of the sample tube. Molecules at the top of the solution resonate at slightly different frequencies than those at the bottom, causing the peaks to smear or "tail." Furthermore, if your aminobenzoate was synthesized using Palladium on Carbon (Pd/C) and not properly filtered, microscopic paramagnetic palladium particles will severely distort the local magnetic field, broadening all peaks[5].
Protocol 3: Shimming and Sample Optimization
Volume Check: Ensure your sample volume is at least 0.5 mL (yielding a liquid height of ~4 cm in a standard 5 mm tube). Lower volumes cause severe magnetic susceptibility gradients at the liquid-air interface[5].
Filtration: Pass the NMR sample through a tight plug of glass wool or a 0.2 μm PTFE syringe filter directly into the NMR tube to remove paramagnetic particulates.
Gradient Shimming: Re-optimize the Z1 and Z2 shims iteratively until the deuterium lock signal is maximized and stable.
References
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
BenchChem Technical Support. (2025). "Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides." BenchChem.
ResearchGate Community. (2024). "How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?
Torres, A. M., & Price, W. S. (2017). "Common problems and artifacts encountered in solution‐state NMR experiments." Concepts in Magnetic Resonance Part A.
issues with the halogenation step in 2-methoxy-4-acetamidobenzoate synthesis
Welcome to the technical support center for the synthesis of halogenated 2-methoxy-4-acetamidobenzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of halogenated 2-methoxy-4-acetamidobenzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical halogenation step of this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Understanding the Reaction: Directing Effects in Electrophilic Aromatic Substitution
The halogenation of methyl 2-methoxy-4-acetamidobenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3][4] The regiochemical outcome of this reaction is primarily governed by the electronic and steric effects of the substituents already present on the benzene ring: the methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups.
Both the methoxy and acetamido groups are ortho, para-directing and activating groups.[5] This is due to the presence of lone pairs of electrons on the oxygen and nitrogen atoms, respectively, which can be donated into the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[1][6][7]
However, the directing power of these two groups is not equal. The acetamido group is a stronger activating group than the methoxy group. Therefore, the position of halogenation will be predominantly directed by the acetamido group to the positions ortho to it.
Here's a breakdown of the directing effects:
-NHCOCH₃ (acetamido): A strong activating, ortho, para-director.
-OCH₃ (methoxy): A strong activating, ortho, para-director.
-COOCH₃ (methyl ester): A deactivating, meta-director.
Considering the positions on the ring:
C3: ortho to the methoxy group and meta to the acetamido group.
C5: ortho to the acetamido group and meta to the methoxy group.
C6: ortho to the methoxy group and meta to the acetamido group.
Given that the acetamido group is the more powerful director, the incoming electrophile (halogen) will preferentially substitute at the C5 position, which is ortho to the acetamido group and meta to the other two groups. Steric hindrance from the adjacent methoxy group can also disfavor substitution at the C3 position.[8][9][10][11][12]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the halogenation of methyl 2-methoxy-4-acetamidobenzoate.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired halogenated product. What could be the issue?
Answer: A low or non-existent yield in an electrophilic aromatic halogenation of a highly activated ring like this one often points to issues with the electrophilicity of the halogenating agent or suboptimal reaction conditions.
Possible Causes & Solutions:
Insufficiently Activated Halogen: While the substrate is activated, the halogen itself may not be a strong enough electrophile to initiate the reaction efficiently.[2][4][13]
For Bromination: If you are using molecular bromine (Br₂), the addition of a Lewis acid catalyst like FeCl₃ or AlCl₃ can increase its electrophilicity by polarizing the Br-Br bond.[13] However, for highly activated rings, milder brominating agents are often preferred to avoid over-bromination. N-Bromosuccinimide (NBS) is a common and effective alternative.[14][15][16][17]
For Iodination: Molecular iodine (I₂) is generally a weak electrophile.[4] Its reaction often requires an activating agent, such as an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more potent iodinating species in situ.[18] Iodine monochloride (ICl) is a more reactive and commonly used source of electrophilic iodine.[19][20]
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or dichloromethane are often good choices for these reactions.[15][21][22]
Low Reaction Temperature: While some halogenations proceed at room temperature, gentle heating may be necessary to overcome the activation energy barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) while gradually increasing the temperature.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My reaction is producing a mixture of isomers, making purification difficult. How can I improve the regioselectivity?
Answer: The formation of multiple products indicates a loss of regiocontrol, which can be influenced by the reaction conditions and the choice of halogenating agent.
Possible Causes & Solutions:
Harsh Reaction Conditions: Overly aggressive conditions (e.g., high temperatures, strong Lewis acids) can lead to less selective halogenation. Try running the reaction at a lower temperature.
Choice of Halogenating Agent: Some halogenating agents are inherently more selective than others.
For bromination, NBS in a polar solvent often provides good regioselectivity with activated arenes.[15][17]
For iodination, reagents like N-iodosuccinimide (NIS) or iodine in the presence of a silver salt (e.g., AgNO₃) can offer improved regioselectivity compared to I₂ alone.[23]
Steric Hindrance: While the C5 position is electronically favored, substitution at other positions can occur. The bulky acetamido group can sterically hinder attack at the ortho positions, which generally favors para substitution.[8][11][12] In this specific substrate, the desired C5 position is ortho to the directing acetamido group.
Issue 3: Polyhalogenation
Question: I am observing the formation of di- and tri-halogenated byproducts. How can I prevent this?
Answer: Polyhalogenation is a common side reaction when dealing with highly activated aromatic rings. The initial halogenation product is often still activated enough to undergo further substitution.
Possible Causes & Solutions:
Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use no more than one equivalent of the halogenating agent. Adding the reagent portion-wise or via a syringe pump over a period of time can help maintain a low concentration of the electrophile and minimize over-halogenation.
Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[24] Running the reaction at a lower temperature can also help to control the rate and prevent further substitution.[8][12]
Deactivation of the Product: The introduction of a halogen atom onto the ring does have a slight deactivating effect, which can help to slow down the second substitution.[6][12][25] However, with two strong activating groups present, this effect may not be sufficient to prevent polyhalogenation completely.
Experimental Protocols
Here are some starting-point protocols for the bromination and iodination of methyl 2-methoxy-4-acetamidobenzoate. Note: These are general procedures and may require optimization for your specific setup and scale.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
Parameter
Value
Rationale
Starting Material
Methyl 2-methoxy-4-acetamidobenzoate
1.0 eq
Reagent
N-Bromosuccinimide (NBS)
1.0 - 1.1 eq
Solvent
Acetonitrile or Dichloromethane
Polar aprotic solvent to facilitate the reaction.
Temperature
0 °C to Room Temperature
Start at a lower temperature to control the reaction rate.
Reaction Time
1 - 4 hours
Monitor by TLC.
Procedure:
Dissolve methyl 2-methoxy-4-acetamidobenzoate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Add NBS portion-wise over 15-30 minutes.
Allow the reaction to slowly warm to room temperature and stir for the recommended time, monitoring the progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Iodination using Iodine Monochloride (ICl)
Parameter
Value
Rationale
Starting Material
Methyl 2-methoxy-4-acetamidobenzoate
1.0 eq
Reagent
Iodine Monochloride (ICl)
1.0 - 1.1 eq (as a solution)
Solvent
Dichloromethane or Acetic Acid
Anhydrous conditions are important.
Temperature
0 °C to Room Temperature
Controlled addition at low temperature is crucial.
Reaction Time
1 - 3 hours
Monitor by TLC.
Procedure:
Dissolve methyl 2-methoxy-4-acetamidobenzoate in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C.
Slowly add a solution of iodine monochloride in the same solvent dropwise.
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
Monitor the reaction progress by TLC.
Once the starting material is consumed, quench the reaction by pouring it into a stirred solution of saturated aqueous sodium bisulfite.
Extract the product with an organic solvent.
Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the product as needed.
Visualizing the Process
Troubleshooting Workflow
Caption: Troubleshooting workflow for halogenation issues.
Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism of electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: Why is the acetamido group a stronger activator than the methoxy group?
A1: While both groups are activating due to resonance, the nitrogen atom of the acetamido group is less electronegative than the oxygen atom of the methoxy group. This makes the lone pair on the nitrogen more available for donation into the aromatic ring, resulting in a stronger activating effect.
Q2: Can I use elemental chlorine for chlorination?
A2: While elemental chlorine (Cl₂) can be used, it is a highly reactive and hazardous gas. For laboratory-scale synthesis, it is often safer and more convenient to use a reagent like N-chlorosuccinimide (NCS), which is a solid and easier to handle.
Q3: My product is a different color than expected. What could be the cause?
A3: A discolored product can be due to the presence of impurities or degradation. Halogenated compounds can sometimes be sensitive to light and air. Ensure proper purification and store the final product in a cool, dark place under an inert atmosphere if necessary.
Q4: How can I confirm the regiochemistry of my product?
A4: The most definitive way to determine the regiochemistry of your product is through spectroscopic methods, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will provide clear evidence of the substitution pattern.
References
Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination - Canadian Science Publishing. Available at: [Link]
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC. Available at: [Link]
Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Available at: [Link]
Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. Available at: [Link]
Electrophilic substitution-halogenation of benzene rings. Available at: [Link]
Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile - Ovid. Available at: [Link]
Ultrasound Promoted Bromination of Activated Arenes with N-Bromosuccinimide. Available at: [Link]
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. Available at: [Link]
Electrophilic Aromatic Substitution Reaction - BYJU'S. Available at: [Link]
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Available at: [Link]
A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka. Available at: [Link]
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. Available at: [Link]
Aromatic Halogenation - Chemistry LibreTexts. Available at: [Link]
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed. Available at: [Link]
Ortho effect - A to Z Chemistry - WordPress.com. Available at: [Link]
Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene - Semantic Scholar. Available at: [Link]
Bromoacetanilide Synthesis: Green Bromination Student Handout - Studylib. Available at: [Link]...
Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Available at: [Link]
Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. Available at: [Link]
Bromination of Acetanilide - Scribd. Available at: [Link]
Iodine monochloride - Wikipedia. Available at: [Link]
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI. Available at: [Link]
NATURE AND COMPOSITION OF ORTHO-EFFECT. Available at: [Link]
Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents.
reaction mechanism - Bromination of acetanilide - Chemistry Stack Exchange. Available at: [Link]
Bromination of Acetanilide : r/chemhelp - Reddit. Available at: [Link]
Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation - RSC Publishing. Available at: [Link]
Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers - Scirp.org. Available at: [Link]
halogens as directing groups - YouTube. Available at: [Link]
The halogenation of phenolic ethers and anilides. Part XVI. Kinetics of the chlorination of diphenylyl and naphthyl ethers - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
The halogenation of phenolic ethers and anilides. Part XVII. An investigation into the additive effects of substituents in benzyl phenyl ethers - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
Technical Support Center: Overcoming Low Yields in Aminobenzoate Multi-Step Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the multi-step synthesis of aminobenzoate intermediates...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the multi-step synthesis of aminobenzoate intermediates. These bifunctional molecules—containing both a nucleophilic aniline and an electrophilic (or protected) carboxylate—are notorious for side reactions, including zwitterion formation, premature oxidation, and unwanted ester hydrolysis.
This guide deconstructs the thermodynamic and kinetic pitfalls of these workflows, providing field-proven, self-validating protocols to maximize your isolated yields.
Q: My Fischer esterification of 4-aminobenzoic acid is stalling at 40% yield. How do I drive it to completion?A: The esterification of aminobenzoic acids is severely limited by the accumulation of water and the protonation of the aniline group, which can precipitate the substrate as an insoluble sulfate salt. To overcome this, you must shift the equilibrium dynamically. Use a Dean-Stark apparatus to azeotropically remove water as it forms[1].
Furthermore, during workup, researchers often lose product in the aqueous layer. Because the pKa of the protonated amino group in aminobenzoates is exceptionally low (around 2.8) compared to standard aliphatic amines[2], washing the organic layer with 5% sodium bicarbonate will efficiently neutralize the acid catalyst without extracting the free base aminobenzoate into the aqueous phase[3]. If synthesizing highly volatile esters (like ethyl 4-aminobenzoate), consider introducing an auxiliary alcohol with a lower boiling point to prevent reagent loss via vaporization[4].
Stage 2: Reduction of Nitrobenzoate Intermediates
Q: When reducing methyl 3-nitrobenzoate, I observe significant ester hydrolysis and colored impurities. What is the optimal reduction strategy?A: Ester hydrolysis during nitro reduction usually occurs when using harsh, basic reducing agents like sodium dithionite (
) in aqueous NaOH/NH₃[5]. To preserve the ester linkage, transition to neutral or mildly acidic conditions. Catalytic hydrogenation using Pd/C in methanol is the gold standard, often delivering quantitative yields (>95%) with minimal workup[5]. If you lack high-pressure hydrogenation equipment, the Béchamp reduction (Iron powder and catalytic HCl) is a highly chemoselective alternative that reduces the nitro group without cleaving the ester[6]. Colored impurities indicate the presence of unreduced diazo intermediates or air oxidation of the resulting aniline[1]; ensure the reaction is pushed to absolute completion and degas your solvents.
Q: I am attempting a Grignard addition on a 3-aminobenzoate ester to form a tertiary alcohol, but my yields are under 20%, resulting in a messy mixture. Why?A: The unprotected primary amine is highly acidic relative to the Grignard reagent, leading to rapid quenching of the organomagnesium species and complex coordination that stalls the desired nucleophilic attack on the ester. While 2-aminobenzoates can sometimes tolerate these conditions due to internal coordination, 3-aminobenzoates cannot[7]. You must mask the amine. N-acetylation or N-Boc protection prior to the Grignard reaction will prevent premature quenching, reliably boosting the yield of the tertiary alcohol from <20% to >90%[7].
Protocol 1: High-Yield Fischer Esterification of 4-Aminobenzoic Acid
Causality Focus: This protocol uses an azeotropic solvent to force the thermodynamic equilibrium and a specific pH-controlled workup to exploit the uniquely low pKa of the aniline group.
Setup: Charge a round-bottom flask with 4-aminobenzoic acid (1.0 equiv), the target alcohol (e.g., heptanol, 5.0 equiv), and toluene (solvent).
Catalysis: Add concentrated
(0.1 equiv) dropwise while stirring.
Reaction: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to 110°C (reflux) under a nitrogen atmosphere.
Validation Check: Monitor the trap. The reaction is complete when water ceases to accumulate in the trap (typically 4-6 hours).
Workup: Cool the mixture to room temperature and dilute with ethyl acetate.
Neutralization: Wash the organic layer carefully with 5% aqueous
until evolution ceases. Note: The low pKa (~2.8) of the protonated aminobenzoate ensures the product remains entirely in the organic layer as a free base without migrating to the aqueous phase[3],[2].
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol 2: Chemoselective Nitro Reduction via Catalytic Hydrogenation
Causality Focus: Avoids the hydrolytic cleavage of the ester group by utilizing neutral, room-temperature conditions.
Setup: Dissolve the alkyl nitrobenzoate (1.0 equiv) in anhydrous methanol (0.2 M concentration).
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate) under a continuous stream of argon to prevent solvent ignition.
Reaction: Purge the reaction vessel with hydrogen gas (using a balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 2-4 hours.
Validation Check: Perform TLC (Hexanes/EtOAc). The reaction is successful when there is complete consumption of the higher-Rf nitro compound and the appearance of a highly UV-active, lower-Rf spot (the amine).
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess methanol.
Isolation: Evaporate the solvent to yield the pure aminobenzoate (typically >95% yield)[5].
Frequently Asked Questions (FAQs)
Q: Why does my isolated aminobenzoate turn dark brown over time?A: Aminobenzoates are highly susceptible to air oxidation, forming colored quinone-imine derivatives[1]. To prevent this degradation, store the purified product under an inert atmosphere (nitrogen or argon) at 4°C, and ensure all traces of the acid catalyst are completely neutralized during your workup.
Q: Is it better to reduce the nitrobenzoic acid first and then esterify, or esterify the nitrobenzoic acid and then reduce?A: It is generally superior to reduce the nitrobenzoic acid first if you are dealing with highly soluble short-chain esters. The resulting aminobenzoic acid can be easily separated from unreduced nitrobenzoic acid based on their massive differential solubility in alcohols[6]. However, if your target ester is highly hydrophobic, esterifying first and reducing via Pd/C is highly efficient and avoids handling the highly polar, zwitterionic aminobenzoic acid.
References
1.[1] Technical Support Center: Synthesis of Heptyl 4-aminobenzoate - Benchchem. 1
2.[4] US7547798B2 - Process for preparing aminobenzoate esters - Google Patents. 4
3.[3] methyl 4-aminobenzoate synthesis report - Sciencemadness.org. 3
4.[7] Why tertiary alcohol could be easily prepared from 2-aminobenzoate but hardly from 3-aminobenzoate? - ResearchGate. 7
5.[5] Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness.org. 5
6.[6] Reduction of 4-nitrobenzoic acid - Sciencemadness.org. 6
7.[2] Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - ACS Central Science. 2
Comparative Analysis of Synthesis Methodologies for 2-Aminobenzothiazole
Executive Summary The synthesis of 2-aminobenzothiazole (2-ABT) is a critical gateway in medicinal chemistry, serving as a pharmacophore for antitumor, antimicrobial, and anticonvulsant agents. Historically, the Huggersc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-aminobenzothiazole (2-ABT) is a critical gateway in medicinal chemistry, serving as a pharmacophore for antitumor, antimicrobial, and anticonvulsant agents. Historically, the Huggerschoff reaction has been the industrial benchmark. However, its reliance on liquid bromine and volatile organic solvents (VOCs) presents significant environmental and safety challenges.
This guide analyzes three distinct synthetic pathways:
The Classical Huggerschoff Reaction: The historical baseline using liquid bromine.
One-Pot Oxidative Cyclization (Green Method): A modern, metal-free approach using iodine or
that combines thiourea formation and cyclization.
Transition-Metal Catalyzed Annulation: A precision method utilizing Copper (Cu) catalysis for difficult-to-access substitution patterns.
Method 1: The Classical Huggerschoff Reaction (Baseline)
Mechanistic Principle
The Huggerschoff reaction involves the electrophilic attack of bromine on the sulfur atom of an arylthiourea, forming a sulfenyl bromide intermediate. This highly reactive species undergoes intramolecular electrophilic aromatic substitution (SEAr) at the ortho-position of the phenyl ring, followed by aromatization.
Experimental Protocol
Precursor: N-Phenylthiourea (must be synthesized/isolated beforehand).
Reagents: Liquid Bromine (
), Chloroform () or Glacial Acetic Acid.
Step-by-Step Workflow:
Suspension: Suspend 0.1 mol of N-phenylthiourea in 100 mL of chloroform.
Bromination: Add 0.1 mol of bromine in 50 mL chloroform dropwise at 0-5°C with vigorous stirring. Critical: Temperature control is vital to prevent over-bromination of the aromatic ring.
Reflux: Once addition is complete, reflux the mixture on a water bath until HBr evolution ceases (approx. 2-3 hours).
Isolation: Filter the solid product (hydrobromide salt), wash with ether, and dissolve in hot water.
Neutralization: Basify with ammonium hydroxide to precipitate the free base. Recrystallize from ethanol.
This method adheres to Green Chemistry principles by performing the reaction in a single pot using aniline and ammonium thiocyanate. Molecular iodine (
) or Benzyltrimethylammonium dichloroiodate acts as a mild oxidant. The mechanism proceeds via a Cross-Dehydrogenative Coupling (CDC) pathway, avoiding harsh electrophiles.
Reaction: Stir at room temperature (or mild heat 50°C) for 1-2 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
Workup: Pour the mixture into crushed ice containing sodium thiosulfate (to quench unreacted iodine).
Filtration: Filter the precipitate, wash with cold water, and dry.
Performance Analysis
Yield: 85–97% (Superior to Huggerschoff).
Atom Economy: High (Water is the primary byproduct).
Advantages: Eliminates
; avoids isolation of thiourea; uses aqueous/alcoholic media.
Method 3: Copper-Catalyzed Intramolecular C-S Bond Formation
Mechanistic Principle
When specific regioselectivity is required (e.g., placing a substituent at a position that is electronically deactivated in SEAr), transition metal catalysis is superior. This method uses 2-haloanilines and isothiocyanates.[2][3][4] The Cu-catalyst inserts into the C-Halogen bond, facilitating nucleophilic attack by sulfur.
Experimental Protocol
Precursors: 2-Iodoaniline, Isothiocyanates.
Catalyst: CuI (10 mol%), 1,10-Phenanthroline (Ligand).
Base:
.
Step-by-Step Workflow:
Charge: Add 2-iodoaniline (1.0 mmol), isothiocyanate (1.2 mmol), CuI (0.1 mmol), ligand (0.2 mmol), and
(2.0 mmol) to a sealed tube.
Solvent: Add Toluene or DMF (3 mL) under Argon atmosphere.
Heating: Heat to 110°C for 12 hours.
Extraction: Cool, dilute with ethyl acetate, wash with brine.
Purification: Column chromatography is usually required to remove ligand/catalyst residues.
Strategic Value: Allows synthesis of derivatives inaccessible via direct electrophilic cyclization (e.g., electron-deficient rings).
Drawbacks: High cost of reagents; requires inert atmosphere; difficult purification.
Comparative Data Summary
Metric
Huggerschoff (Method 1)
One-Pot Iodine (Method 2)
Cu-Catalyzed (Method 3)
Overall Yield
70–85%
85–97%
80–92%
Step Count
2 (Isolate Thiourea)
1 (One-Pot)
1 (One-Pot)
Atom Economy
Moderate
High
Low (Ligand/Base waste)
Safety Profile
Poor (, HBr gas)
Excellent (Aq. media)
Moderate (Heavy metals)
Cost Efficiency
Moderate
High
Low
Regiocontrol
Electronic driven (Ortho)
Electronic driven (Ortho)
Leaving-Group driven
Mechanistic Visualization[6][8]
The following diagram contrasts the Ionic Pathway (Huggerschoff) with the Radical/CDC Pathway (Iodine-mediated), highlighting why the Green method is more efficient.
Caption: Divergence of synthetic pathways. Method 1 (Red) relies on harsh bromination, while Method 2 (Green) utilizes a cleaner radical/oxidative coupling.
References
BenchChem. (2025).[7] Comparative analysis of 2-aminobenzothiazole synthesis methods. Retrieved from 7
Xu, Y., Li, B., Zhang, X., & Fan, X. (2017).[8] Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions. Journal of Organic Chemistry. Retrieved from 8
Dass, R., & Peterson, M. A. (2021).[2] An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate. Tetrahedron Letters. Retrieved from 2
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from 9[10]
ResearchGate. (2025). A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis. Retrieved from 3[4]
This guide outlines the spectral characterization of Methyl 3-amino-2-methoxy-4-methylbenzoate , a highly specific trisubstituted benzoate intermediate often utilized in the synthesis of kinase inhibitors (e.g., specific...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the spectral characterization of Methyl 3-amino-2-methoxy-4-methylbenzoate , a highly specific trisubstituted benzoate intermediate often utilized in the synthesis of kinase inhibitors (e.g., specific fragments for tyrosine kinase targets).[1]
The following content is structured to guide researchers through the structural validation of this compound, specifically distinguishing it from its synthetic precursors and regioisomers using ¹H and ¹³C NMR.
[1]
Executive Summary & Application Context
Methyl 3-amino-2-methoxy-4-methylbenzoate (CAS 907190-26-5) is a dense functionalized aromatic scaffold.[1] Its structural integrity is defined by the crowded 1,2,3,4-substitution pattern , leaving only two aromatic protons at positions 5 and 6.[1][2]
Primary Challenge: Distinguishing the target from its likely regioisomer, Methyl 5-amino-2-methoxy-4-methylbenzoate , which can form if the nitration/amination sequence lacks regiocontrol.[1]
The Solution: The ¹H NMR coupling pattern of the aromatic protons is the definitive "fingerprint."[1][2] The target (3-amino) displays an AB system (two doublets) , whereas the 5-amino impurity displays two singlets .[1][2]
Structural Analysis & Chemical Shift Logic
To interpret the data correctly, we must understand the electronic environment of the molecule.[1][2]
Position 1 (Ester): Electron-withdrawing (deshielding).[1][2] Affects H6 strongly (ortho).[1][2]
Position 2 (Methoxy): Electron-donating (shielding ortho/para).[1][2]
Position 3 (Amino): The critical substituent.[1][2] Strong electron donor.[1][2]
Effect on H6 (Para): Significant shielding (upfield shift).[1][2]
Slight shielding due to adjacent amino group.[1][2]
Note on Precursor Data: Precursor values are grounded in experimental literature for Methyl 2-methoxy-4-methylbenzoate [1]. Target values are derived from substituent chemical shift additivity rules applied to the precursor baseline.[1][2]
Table 2: ¹³C NMR Chemical Shift Profile (100 MHz, CDCl₃)
Sample Prep: Dissolve 5-10 mg of the solid product in 0.6 mL of solvent. Ensure complete dissolution; filtering through a cotton plug is recommended to remove inorganic salts from the reduction step (e.g., Sn/Fe residues) which can broaden peaks.[1][2]
Number of Scans (NS): Minimum 16 scans to see small impurity peaks.
Acquisition Time (AQ): At least 3.0 seconds to resolve fine coupling.
Processing:
Apply an exponential window function (LB = 0.3 Hz).[1][2]
Phasing: Manually phase the aromatic doublets to ensure they are symmetric.
Integration: Integrate the aromatic region (expected 2H) vs the Methyl singlets (3H each).
References
ResearchGate / AmazonAWS .[1][2] Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (Experimental data for Methyl 2-methoxy-4-methylbenzoate). Link
National Institutes of Health (NIH) - PubChem .[1][2] Compound Summary: Methyl 3-amino-4-methylbenzoate (Isomer Comparison). Link[1][2]
ChemicalBook . Methyl 4-(bromomethyl)-2-methoxybenzoate Synthesis (Precursor Connectivity). Link
Comparative Reactivity Guide: 2-Aminobenzoic Acid vs. 3-Aminobenzoic Acid
[1] Executive Summary The structural isomerism between 2-aminobenzoic acid (Anthranilic acid, 2-ABA) and 3-aminobenzoic acid (3-ABA) dictates a fundamental divergence in their synthetic utility.[1] While they share ident...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The structural isomerism between 2-aminobenzoic acid (Anthranilic acid, 2-ABA) and 3-aminobenzoic acid (3-ABA) dictates a fundamental divergence in their synthetic utility.[1] While they share identical molecular weights and functional groups, their reactivity profiles are orthogonal:
2-ABA (Ortho): Dominated by the "Ortho Effect."[1] The proximity of the amine and carboxyl groups facilitates heterocyclization (forming quinazolines/benzoxazinones) and benzyne generation via diazotization. It is a scaffold builder.[1]
3-ABA (Meta): Defined by "Cooperative Activation."[1] The meta-relationship prevents direct ring closure between functional groups, making it an ideal linear linker or bifunctional building block where the amine and acid must react independently.
This guide analyzes these differences through electronic properties, cyclization potential, and electrophilic substitution patterns.[1]
Electronic & Structural Fundamentals
The reactivity difference begins with the intramolecular environment.
Acidity and pKa Profile
The position of the amino group relative to the carboxylic acid significantly alters the acidity of the molecule.
Property
2-Aminobenzoic Acid (2-ABA)
3-Aminobenzoic Acid (3-ABA)
Mechanistic Driver
pKa1 (Carboxyl)
2.11
3.12
Ortho-Effect: Intramolecular H-bonding in 2-ABA stabilizes the zwitterion, increasing acidity compared to the meta isomer.[1]
pKa2 (Amine)
4.95
4.79
The ammonium group in 2-ABA is slightly more basic due to proximity to the carboxylate anion.
Dominant Species (pH 7)
Anionic (Carboxylate)
Anionic (Carboxylate)
Both exist primarily as carboxylates at physiological pH.[1]
Structural Visualization
The following diagram illustrates the critical structural difference: the capacity for intramolecular hydrogen bonding in 2-ABA versus the open conformation of 3-ABA.
Figure 1: Structural comparison highlighting the intramolecular hydrogen bonding network in 2-ABA that is absent in 3-ABA.
Synthetic Utility: Cyclization vs. Linear Coupling[1]
This is the most critical decision point for researchers selecting between these isomers.
2-ABA: The Heterocycle Precursor (Niementowski Reaction)
Because the amine and carboxylic acid are adjacent, 2-ABA is the standard precursor for Quinazolin-4(3H)-ones and Benzoxazinones . This reaction is impossible for 3-ABA without multi-step rearrangements.[1]
Key Reaction: Niementowski Quinazoline Synthesis
Reagents: 2-ABA + Amide (e.g., Formamide) or Acid Anhydride.[1]
Mechanism: Amide formation followed by intramolecular dehydration.[1]
3-ABA: The Bifunctional Linker
3-ABA is used when a rigid aromatic spacer is required between two distinct functional domains.[1] It does not cyclize upon itself.[1][2] It is widely used in azo dye synthesis and as a cross-linker in polymer chemistry.[1]
Experimental Protocol: Synthesis of Quinazolin-4(3H)-one from 2-ABA
This protocol validates the unique cyclization capability of the ortho isomer.
Validation: 3-ABA subjected to these conditions yields only the linear formamido-benzoic acid, confirming the structural limitation.
Reactivity Profile: Benzyne Generation
A unique feature of 2-ABA is its ability to serve as a benzyne precursor, a highly reactive intermediate used to form C-C bonds in sterically crowded systems.[1]
2-ABA Mechanism: Diazotization of 2-ABA yields the diazonium carboxylate (a zwitterion).[1] Thermal decomposition results in the simultaneous loss of
and , leaving behind the benzyne triple bond.
3-ABA Behavior: Diazotization of 3-ABA yields a stable diazonium salt.[1] It cannot eliminate
to form benzyne because the carboxylate is not ortho to the leaving group. Instead, it undergoes standard Sandmeyer reactions (substitution of by Cl, Br, OH, etc.).[1]
When functionalizing the ring further (e.g., nitration, halogenation), the two isomers direct incoming electrophiles to completely different positions.[1]
The diagram below predicts the major products for electrophilic attack (e.g., Bromination).
Figure 2: Regioselectivity map. In 2-ABA, directing groups reinforce each other at positions 3 and 5.[1] In 3-ABA, the amine dominates, directing to 4 and 6 (2 is hindered).
Analytical Applications: Fluorescence Labeling
2-Aminobenzoic Acid (2-AA/2-ABA) is a gold-standard fluorescent tag for glycan analysis .[1]
Mechanism: The amine reacts with the reducing end of sugars (reductive amination).
Performance: High fluorescence quantum yield due to the rigid interaction between the amine and the ortho-carboxyl group.
3-ABA Comparison: Significantly lower fluorescence intensity in aqueous solution, making it unsuitable for high-sensitivity glycan detection.[1]
Senior Application Scientist Note: The following guide treats Methyl 3-amino-2-methoxy-4-methylbenzoate based on its functional classification as an aniline derivative and benzoate ester . While specific Safety Data Shee...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Note:
The following guide treats Methyl 3-amino-2-methoxy-4-methylbenzoate based on its functional classification as an aniline derivative and benzoate ester . While specific Safety Data Sheets (SDS) for custom intermediates can be sparse, the presence of the primary amine and ester groups dictates a strict, non-negotiable disposal pathway to prevent environmental contamination and laboratory accidents. Treat this compound as a hazardous, potentially sensitizing organic solid.
Part 1: Executive Operational Summary
Immediate Directive: Do NOT dispose of this compound down the drain. It is classified as Hazardous Organic Waste .
Parameter
Operational Directive
Waste Stream
Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1]
To ensure safety, you must understand the "Why" behind the disposal logic. This compound contains two competing functional groups that drive its reactivity and toxicity profile:
The Aniline Motif (Amino Group): The primary amine at the 3-position makes this compound electron-rich and basic.[1]
Risk:[1][3][4] Aniline derivatives are notorious for sensitization and aquatic toxicity . They can react violently with strong oxidizers.
The Ester Motif (Methoxycarbonyl): The methyl ester is susceptible to hydrolysis.
Risk:[1][3][4] Mixing with strong acids or bases in a waste container can trigger hydrolysis, releasing methanol (flammable) and the free benzoic acid, potentially altering the pH and heat profile of the waste drum.
Low in water; High in DMSO, Methanol, Ethyl Acetate.
Flash Point
>100°C (Predicted) - Combustible but not Flammable.[1]
Reactivity
Incompatible with Nitric Acid. May form diazonium salts with nitrous acid (explosion hazard in dry state).
Part 3: Waste Segregation Logic (The "Self-Validating System")
Safety is not just about PPE; it is about chemical compatibility .[1] You must segregate this waste to prevent "uncontrolled lab experiments" inside your waste drum.
Rule 1 (The Oxidizer Rule): Never place this amine-containing compound in a waste container that previously held or currently holds strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).
Mechanism:[1][5] Aromatic amines are easily oxidized. Contact with Nitric Acid can lead to hypergolic (spontaneous) ignition or violent evolution of NOx gases.
Rule 2 (The Acid Rule): Avoid mixing with concentrated mineral acids.
Mechanism:[1][5] The amine will protonate exothermically. While not explosive, the heat generation in a closed drum can pressurize the container.
Workflow Diagram
The following diagram illustrates the decision logic for disposing of Methyl 3-amino-2-methoxy-4-methylbenzoate in various states.
Figure 1: Decision tree for the safe segregation and disposal of amino-benzoate derivatives.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Disposing of Pure Solid Waste
Applicable for: Expired chemicals, synthesis byproducts, or contaminated weighing paper.
Select Container: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Do not use metal cans (corrosion risk from potential hydrolysis).[6]
Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[2][7]
PPE Check: Wear nitrile gloves, lab coat, and safety glasses. If dust is visible, use a fume hood or N95 respirator.
Labeling: Attach a hazardous waste tag immediately.
Must include: Full chemical name (Methyl 3-amino-2-methoxy-4-methylbenzoate).
Storage: Store in the "Satellite Accumulation Area" (SAA) inside a secondary container, away from oxidizers.
Scenario B: Disposing of Liquid Waste (Mother Liquor/Rinsate)
Applicable for: Reaction mixtures or cleaning solvents.
Identify the Solvent:
If dissolved in Dichloromethane (DCM)
Halogenated Waste .
If dissolved in Methanol, Ethyl Acetate, Acetone, DMSO
Non-Halogenated Waste .
The pH Check: Ensure the waste solution is not highly acidic (pH < 2) or basic (pH > 12). If it is, neutralize to pH 5–9 before adding to the organic waste drum to prevent drum corrosion or exothermic reactions.
Pouring: Pour into the appropriate carboy using a funnel. Close the latch immediately.
Critical: Do not leave the funnel in the carboy. Open systems release volatile organic compounds (VOCs) and violate EPA regulations.
Scenario C: Empty Container Management (The "RCRA Empty" Rule)
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).
Collect Rinsate: Pour all three rinses into the Non-Halogenated Organic Waste container.
Deface Label: Cross out the original label and mark "EMPTY".
Disposal: The container can now be discarded in regular glass trash or recycled, depending on local facility rules.
Part 5: Spill Contingency Plan
In the event of a benchtop spill:
Isolate: Alert nearby personnel.
PPE: Double-glove (Nitrile) and ensure eye protection.
Containment (Solid): Do not dry sweep if dust is generated. Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste bag.
Containment (Liquid): Use an inert absorbent (Vermiculite or Polypropylene pads). Do not use paper towels if the solvent is an oxidizer (though unlikely here).
Decontamination: Wipe the surface with a mild detergent and water. Collect all cleanup materials as Hazardous Solid Waste .
References
PubChem. (n.d.). Methyl 3-amino-4-methoxybenzoate (Isomer Analog for Hazard Class).[8] National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]
Princeton University EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
A Researcher's Guide to Handling Methyl 3-amino-2-methoxy-4-methylbenzoate: PPE, Operations, and Disposal
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, pr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling Methyl 3-amino-2-methoxy-4-methylbenzoate. Our approach is grounded in the understanding that true laboratory safety is not just about equipment; it's about a well-understood and rigorously executed plan.
The following protocols have been synthesized from safety data for closely related aromatic amines and aminobenzoate esters, as specific data for this compound is limited. Consequently, we will adopt a conservative safety posture, treating this compound with the caution it warrants as a member of this chemical class.
Hazard Profile and Risk Assessment
Methyl 3-amino-2-methoxy-4-methylbenzoate belongs to the aromatic amine family, a class of compounds that requires careful handling.[1][2] While every new compound should be treated as potentially hazardous until proven otherwise, data from structural isomers like Methyl 4-amino-2-methoxybenzoate provides a reliable basis for our risk assessment.[3][4] The primary hazards are associated with irritation and acute toxicity upon contact or inhalation.[4]
Table 1: GHS Hazard Classification Based on Related Compounds
Hazard Class
Hazard Statement
Source(s)
Acute Toxicity (Oral, Dermal, Inhalation)
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.
| Skin Sensitization | R43: May cause sensitization by skin contact. |[7] |
Understanding these hazards is the first step. The "why" behind each safety protocol is to prevent these outcomes by creating multiple barriers between you and the chemical.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your most immediate line of defense.[8] The following is the minimum required ensemble for handling this compound.
Eye and Face Protection :
Requirement : Wear ANSI Z87.1-compliant or EN166-rated chemical safety goggles at all times.[7]
Causality : The compound is classified as a serious eye irritant.[4][5] Goggles provide a full seal around the eyes to protect against dust, splashes, and vapors. For operations with a higher risk of splashing, such as transferring solutions, a face shield must be worn in addition to goggles.[9][10]
Skin and Body Protection :
Gloves : Wear chemical-resistant nitrile gloves. Before use, always inspect gloves for any signs of degradation or puncture.[9] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
Lab Coat : A flame-resistant lab coat, fully buttoned, is mandatory. This protects your skin and personal clothing from contamination.[11]
Clothing and Footwear : Long pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[8]
Respiratory Protection :
Primary Control : All handling of solid Methyl 3-amino-2-methoxy-4-methylbenzoate and its solutions should be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[11]
Secondary Control : If engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge for organic vapors should be used.[7]
Operational and Disposal Plan
A systematic workflow is essential for safety and reproducibility.
Engineering Controls
Your work environment is the foundation of safe handling.
Ventilation : All weighing and solution preparation must occur in a properly functioning chemical fume hood.[11] This is the primary method to control airborne concentrations.
Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[7] Facilities storing or using this material must be so equipped.
Step-by-Step Handling Protocol
Preparation : Before handling, read the Safety Data Sheet (SDS) for any related compounds you are using.[8] Ensure all necessary PPE is available and in good condition.
Weighing : Conduct all weighing of the solid powder on a tared weigh paper or in a container within a chemical fume hood or a ventilated balance enclosure to prevent the release of fine dust.
Solution Preparation : Add the solid to the solvent slowly. If heating is required, do so under controlled conditions with appropriate reflux and vapor trapping.
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[5][8] Decontaminate all surfaces and equipment used.
Storage : Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep it away from incompatible materials such as strong oxidizing agents.[6][7]
Disposal Plan
Improper disposal can harm both personnel and the environment.[2]
Chemical Waste : Dispose of unused Methyl 3-amino-2-methoxy-4-methylbenzoate and its solutions as hazardous chemical waste. Place it in a clearly labeled, sealed container for pickup by your institution's environmental health and safety department.[5][6] Do not pour it down the drain.
Contaminated Materials : All disposable items that have come into direct contact with the chemical, including gloves, weigh papers, and pipette tips, must be disposed of as solid hazardous waste in a designated, sealed container.[9][12]
Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Emergency and Exposure Procedures
Preparation is key to mitigating the impact of an accident.
Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation persists.[3]
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Spill Cleanup :
Evacuate non-essential personnel from the area.[13][14]
Ensure you are wearing the full complement of PPE, including respiratory protection.
For a small solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[12]
Clean the spill area with a suitable solvent and decontaminate.
For a large spill, evacuate the area and contact your institution's emergency response team.[14]
Workflow for Safe Handling
Caption: Workflow from preparation to disposal.
References
West Liberty University. (2008). Material Safety Data Sheet. [Link]
Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. [Link]